Bruceantinol
説明
This compound has been reported in Brucea javanica with data available.
a novel therapeutic STAT3 inhibito
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREUSBYRKOPNJK-AJPRWBMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415102 | |
| Record name | BRUCEANTINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53729-52-5 | |
| Record name | Methyl (11β,12α,15β)-15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53729-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRUCEANTINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bruceantinol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol, a quassinoid isolated from Brucea javanica, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound in cancer cells, focusing on its dual inhibitory effects on Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases (CDKs). This document synthesizes current research to offer a comprehensive resource on this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects primarily through two interconnected mechanisms: the inhibition of the STAT3 signaling pathway and the disruption of cell cycle progression via the inhibition of CDK2, CDK4, and CDK6.
STAT3 Signaling Pathway Inhibition
STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] this compound has been identified as a potent inhibitor of STAT3.[1][3] It directly binds to STAT3, preventing its activation and subsequent downstream signaling.[4] This inhibition occurs at remarkably low concentrations, with an IC50 value for STAT3 DNA-binding ability reported to be as low as 2.4 pM.[3][5]
The inhibition of STAT3 by this compound leads to the transcriptional repression of several key oncogenes, including:
By downregulating these critical survival and proliferation factors, this compound effectively induces apoptosis and curtails tumor growth. This has been observed in various cancer models, including colorectal cancer, breast cancer, and osteosarcoma.[3][4][5]
Caption: this compound induces cell cycle arrest via CDK inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound's anti-cancer activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effect | Concentration | Incubation Time |
| HCT116 | Colorectal Cancer | STAT3 DNA-binding | IC50 = 2.4 pM [3][5] | N/A | N/A |
| MDA-MB-231 | Breast Cancer | Apoptosis Induction | Dose-dependent | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Necrosis Induction | Dose-dependent | Not Specified | Not Specified |
| 143B | Osteosarcoma | Apoptosis Induction | Significant | 25, 50, 100 nM | 48 h |
| U2OS | Osteosarcoma | Apoptosis Induction | Significant | 25, 50, 100 nM | 48 h |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Outcome |
| Colorectal Cancer Xenograft | Mice | 4 mg/kg | Significant tumor inhibition [3] |
| Osteosarcoma | In vivo model | Not Specified | Potent suppression of tumor growth |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
dot
Caption: Workflow for assessing cell viability with an MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, CDK2, CDK4, CDK6, Mcl-1, Survivin, c-Myc, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for a variety of cancers through its potent and dual mechanism of action. By simultaneously inhibiting the pro-survival STAT3 signaling pathway and inducing cell cycle arrest via CDK degradation, this compound effectively triggers cancer cell death. The data presented in this guide underscore the need for further preclinical and clinical investigation to fully realize the therapeutic promise of this natural compound in oncology. The detailed protocols provided herein offer a foundational framework for researchers to further explore and validate the anti-cancer effects of this compound.
References
- 1. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isolating Bruceantinol: A Technical Guide to Purification from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodology for the isolation and purification of Bruceantinol, a potent quassinoid derived from the seeds of Brucea javanica. This compound has garnered significant interest in the scientific community for its pronounced antitumor and antileukemic properties, primarily attributed to its activity as a STAT3 inhibitor. This document provides a comprehensive overview of the extraction, fractionation, and purification processes, alongside quantitative data and a depiction of its key signaling pathway.
Overview of this compound
This compound is a complex tetracyclic triterpenoid belonging to the quassinoid family of natural products.[1][2] These compounds are characteristic secondary metabolites of the Simaroubaceae family, to which Brucea javanica belongs.[2][3] Extensive research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.[2][3][4] Its primary mechanism of action involves the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling that is constitutively active in a high percentage of human cancers.[5][6] By blocking STAT3, this compound can suppress the transcription of downstream target genes responsible for promoting cell proliferation and survival, such as MCL-1, c-Myc, and survivin.[6][7]
Experimental Protocols: Isolation and Purification
The following protocols are a composite of established methods for the isolation of quassinoids from Brucea javanica. While specific parameters may be adjusted based on laboratory conditions and starting material quality, this guide provides a robust framework for the successful purification of this compound.
Extraction
The initial step involves the extraction of crude compounds from the dried and powdered seeds of Brucea javanica.
Protocol:
-
Maceration: The powdered seeds are macerated with methanol at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.
-
Bioactivity Screening (Optional): Each fraction can be screened for cytotoxic activity to identify the fraction containing the compound of interest. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
Chromatographic Purification
The bioactive fraction (typically the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques.
Protocol:
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and ethyl acetate (e.g., starting from 100% chloroform and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Column: A reversed-phase C18 column is commonly used.[8][9][10]
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase for the separation of quassinoids.[8][11][12]
-
Detection: UV detection at a wavelength of around 270 nm is suitable for detecting quassinoids.[8]
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC. A purity of over 98% is generally desired for biological assays.[13]
-
Data Presentation
The following tables summarize the key quantitative data associated with the characterization of purified this compound.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₆O₁₂ | [14] |
| Molecular Weight | 564.58 g/mol | [14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.38 (d, J = 15.6 Hz, 1H), 6.56 (d, J = 3.2 Hz, 1H), 6.15 (d, J = 15.6 Hz, 1H), 6.1 (m, 1H), 6.08 (s, 1H), 4.80 (bs, 1H), 4.73 (d, J = 8.0 Hz, 1H), 4.26 (bs, 1H), 4.21 (s, 1H), 3.84–3.80 (m, 1H), 3.78 (s, 1H,), 3.33 (s, 1H), 3.17 (bs, 1H), 3.00–2.95 (m, 2H), 2.43–2.31 (m, 6H), 2.13 (bs, 1H), 1.84 (d, 3H), 1.77 (td, J = 2.8, 13.2 Hz, 2H), 1.40 (s, 3H) | [15] |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for quassinoid skeleton and ester side chain. | [16] |
| Mass Spectrometry (ESI+) | m/z for C₂₉H₃₃O₁₂ [M+H]⁺ (for a related analog): Calculated 573.1967, Found 573.1991 | [15] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| STAT3 DNA-binding IC₅₀ | 2.4 pM | In vitro assay | [6] |
| Antitumor Activity IC₅₀ | 0.081 - 0.238 µmol/L | MDA-MB-231 breast cancer cells | [3] |
Visualizing the Process and Mechanism
The following diagrams illustrate the workflow for isolating this compound and its mechanism of action.
Conclusion
The isolation and purification of this compound from Brucea javanica is a multi-step process that requires careful execution of extraction, fractionation, and chromatographic techniques. The protocols outlined in this guide provide a solid foundation for obtaining high-purity this compound for research and drug development purposes. Understanding its mechanism of action as a potent STAT3 inhibitor opens avenues for its potential application in cancer therapy. Further optimization of the isolation process and in-depth biological evaluation are crucial steps towards realizing the full therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biological Activity of Bruceantinol on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol (BOL), a quassinoid compound isolated from Brucea javanica, has emerged as a potent anti-cancer agent with significant biological activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's effects on cancer cells, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Quantitative Data on a-Anticancer Activity
The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a comparative measure of its potency.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| STAT3 | - | DNA-binding ability | 2.4 pM | [1][2] |
| MCF-7 | Breast Cancer | Cell Viability | In the range of 0.08-10 µmol/L | |
| MDA-MB-231 | Breast Cancer | Cell Viability | In the range of 0.081-0.238 µmol/L | |
| HCT116 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |
| HCT116 p53-/- | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |
| HCA-7 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |
| H630 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |
| H630R1 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |
| 143B | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |
| U2OS | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |
| MG63.2 | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |
| HOS | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |
| LM8 | Murine Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms of action identified to date are the inhibition of the STAT3 signaling pathway and the targeting of cyclin-dependent kinases (CDK) 2, 4, and 6.
STAT3 Signaling Pathway
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor progression.[2] By directly binding to STAT3, this compound prevents its activation and subsequent downstream signaling.[4] This leads to the suppression of STAT3 target genes that promote cell survival and proliferation, such as MCL-1, PTTG1, survivin, and c-Myc.[1][2]
Caption: this compound inhibits the STAT3 signaling pathway.
CDK2/4/6 Signaling Pathway
Recent studies have also identified Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) as targets of this compound in breast cancer cells. By binding to these kinases, this compound facilitates their degradation through the proteasome pathway. This disrupts the cell cycle, leading to cell cycle arrest and impeding cell proliferation.
References
Bruceantinol: A Novel Inhibitor of the STAT3 Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process, primarily initiated by cytokines and growth factors.[1] However, the persistent and constitutive activation of STAT3 is a hallmark of numerous human cancers, including colorectal and osteosarcoma, where it drives tumor progression, metastasis, and therapeutic resistance.[2][3][4] This aberrant STAT3 signaling has positioned it as a compelling target for anticancer drug development. This compound (BOL), a quassinoid compound isolated from Brucea javanica, has emerged as a potent and novel inhibitor of the STAT3 signaling pathway, demonstrating significant antitumor activity in preclinical models.[2][3][4][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function as a STAT3 inhibitor.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukins (e.g., IL-6) and growth factors, to their cognate transmembrane receptors. This ligand-receptor interaction induces receptor dimerization and the subsequent activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm. Upon recruitment, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes involved in cell cycle progression (e.g., c-Myc), apoptosis inhibition (e.g., Mcl-1, Survivin), and angiogenesis.
Figure 1: Simplified STAT3 Signaling Pathway and this compound's Point of Intervention.
This compound: Mechanism of Action as a STAT3 Inhibitor
This compound exerts its antitumor effects through the direct inhibition of the STAT3 signaling pathway.[5] Mechanistic studies have revealed that this compound directly binds to STAT3, thereby preventing its activation.[5] A key finding is that this compound potently inhibits the DNA-binding ability of STAT3 with an exceptionally low IC50 value, indicating a high-affinity interaction.[3][4][6] This blockade of STAT3's transcriptional activity leads to the downregulation of its downstream target genes, which are crucial for tumor cell survival and proliferation.[2][3][4][6]
Specifically, this compound has been shown to:
-
Directly bind to STAT3: This interaction is fundamental to its inhibitory action.[5]
-
Inhibit STAT3 DNA-binding: this compound demonstrates a remarkable potency in preventing STAT3 from binding to its target DNA sequences.[3][4][6]
-
Block STAT3 activation: It effectively suppresses both constitutive and IL-6-induced STAT3 activation in a dose- and time-dependent manner.[2][3][4][6]
-
Downregulate STAT3 target genes: The expression of anti-apoptotic proteins such as Mcl-1 and Survivin, as well as the cell-cycle regulator c-Myc, is significantly reduced following this compound treatment.[2][3][6]
Quantitative Data on this compound's Efficacy
The inhibitory potential of this compound on the STAT3 pathway and its consequent antitumor effects have been quantified in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (STAT3 DNA-binding) | - | 2.4 pM | [3][4][6] |
| STAT3 Phosphorylation Inhibition | HCT116 (colorectal cancer) | Effective at 30 nM | [6] |
| IL-6-induced STAT3 Activation Suppression | CRC cells | Potent at 10-300 nM | [6] |
| Downregulation of Mcl-1, c-Myc, Survivin | HCT116 | Dose-dependent (0-1000 nM) | [6] |
| Cell Growth Reduction | MCF-7, MDA-MB-231 (breast cancer) | Dose-dependent (0-1600 nM) | [6] |
| Decreased Proliferation and Migration | Osteosarcoma cells | Significant | [5] |
| Apoptosis Induction | Osteosarcoma cells | Significant | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Xenograft | Colorectal Cancer | 4 mg/kg | Significant tumor inhibition | [3][4] |
| Xenograft | Osteosarcoma | Not specified | Potent suppression of tumor growth | [5] |
Experimental Protocols
The characterization of this compound as a STAT3 inhibitor involves several key experimental methodologies. Detailed protocols for these assays are provided below.
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation:
-
Culture cancer cells with constitutively active STAT3 (e.g., HCT116) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or standard hypotonic lysis and high-salt extraction protocols.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3').
-
Label the 5' end of the probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a reaction tube, combine nuclear extract (5-10 µg), poly(dI-dC) (a non-specific DNA competitor), and binding buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Incubate on ice for 15-20 minutes.
-
Add the labeled probe and incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis and Detection:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a membrane for chemiluminescent detection (for non-radioactive probes).
-
The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified to determine the inhibitory effect of this compound.
-
Western Blot for Phospho-STAT3 (p-STAT3)
This assay measures the levels of activated (phosphorylated) STAT3 in cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, osteosarcoma cells) in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for various time points. For IL-6-induced activation, serum-starve the cells and then stimulate with IL-6 in the presence or absence of this compound.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Viability Measurement (CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating a potential STAT3 inhibitor like this compound and the logical relationship of its mechanism of action.
Figure 2: General Experimental Workflow for the Evaluation of a STAT3 Inhibitor.
Figure 3: Logical Flow of this compound's Mechanism of Action.
Conclusion and Future Directions
This compound has been identified as a highly potent, novel inhibitor of the STAT3 signaling pathway. Its ability to directly bind to STAT3 and inhibit its DNA-binding capacity at picomolar concentrations underscores its potential as a therapeutic agent. Preclinical studies in colorectal and osteosarcoma models have demonstrated significant antitumor activity both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential STAT3 inhibitors. Future research should focus on elucidating the precise binding site of this compound on STAT3, further evaluating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer types where STAT3 is constitutively active. Combination studies with other targeted therapies, such as MEK inhibitors, also represent a promising avenue for future clinical development.[3][4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting STAT3 Signaling Pathway in Colorectal Cancer [mdpi.com]
Bruceantinol: A Technical Whitepaper on its Cytotoxic Effects in Colorectal Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, with a pressing need for novel therapeutic agents. The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a well-documented driver of CRC progression, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. Bruceantinol (BOL), a quassinoid derived from Brucea javanica, has emerged as a potent and highly specific inhibitor of STAT3. This document provides a comprehensive technical overview of the cytotoxic effects of this compound on colorectal cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. The evidence presented herein establishes this compound as a promising candidate for further preclinical and clinical development as a standalone or combination therapy for colorectal cancer.
Introduction
The STAT3 protein, a latent cytoplasmic transcription factor, is a critical signaling node for numerous cytokines and growth factors. In healthy cells, its activation is transient and tightly regulated. However, in a majority of colorectal cancers, STAT3 is persistently activated, leading to the transcription of a wide array of genes that are fundamental to tumorigenesis.[1][2][3] These target genes include key regulators of apoptosis, such as Mcl-1 and Survivin, and cell cycle progression, such as c-Myc.[1][3][4][5] Consequently, the inhibition of the STAT3 pathway represents a highly rational and targeted therapeutic strategy for CRC.
This compound has been identified as a novel, potent inhibitor of STAT3.[1][3][4][6] It exerts its anticancer effects through direct interference with STAT3's ability to bind DNA, thereby blocking the transcription of its downstream oncogenic targets.[1][3][4][5] This targeted mechanism of action suggests a potentially favorable therapeutic window and a lower likelihood of off-target effects compared to conventional cytotoxic chemotherapies.
Quantitative Analysis of Cytotoxic Effects
The cytotoxic and anti-proliferative efficacy of this compound has been quantified across a panel of human colorectal cancer cell lines and in preclinical in vivo models. The data consistently demonstrate potent activity at nanomolar and even picomolar concentrations.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| HCT116 | Cell Viability | IC50 | Not specified | Potent Inhibition | [1] |
| HCT116 p53-/- | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |
| HCA-7 | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |
| H630 | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |
| H630R1 | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |
| HCT116 | Clonogenic Assay | Colony Formation | 0–100 nM | Dose-dependent decrease | [5] |
| HCT116 | STAT3 DNA Binding | IC50 | 2.4 pM | Strong Inhibition | [1][3][4][5] |
| HCT116 | Protein Expression | p-STAT3 | 30 nM | Time-dependent inhibition | [5] |
| HCT116 | Protein Expression | Mcl-1, c-Myc, Survivin | 0-1000 nM | Dose-dependent decrease | [5] |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
| Model | Treatment | Dosing Schedule | Outcome | p-value | Reference |
| CRC Xenograft | 4 mg/kg this compound | Not specified | Significant tumor inhibition | < 0.001 | [1][3][4][6] |
| STAT3-/- Tumor Model | 4 mg/kg this compound | Not specified | No effect observed | N/A | [1][3][4][6] |
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound's primary mechanism of action is the targeted disruption of the STAT3 signaling cascade. This is achieved not by preventing the upstream activation (phosphorylation) of STAT3, but by directly inhibiting its ability to bind to the DNA promoter regions of its target genes.[1][7] This leads to a cascade of downstream effects that culminate in cancer cell death.
Key Mechanistic Events:
-
Inhibition of STAT3 DNA Binding: this compound demonstrates exceptionally high potency in preventing the STAT3 transcription factor from binding to its consensus DNA sequences, with an IC50 value of 2.4 pM.[1][3][4][5]
-
Suppression of STAT3 Target Genes: By blocking STAT3's transcriptional activity, this compound leads to the dose-dependent downregulation of critical pro-survival and pro-proliferative genes.[1][3][4][8]
-
Induction of Apoptosis: The suppression of anti-apoptotic proteins sensitizes cancer cells to programmed cell death. Treatment with this compound results in the cleavage of caspase-7, a key executioner caspase.[5]
-
Cell Cycle Arrest: this compound has been shown to induce G2/M cell cycle arrest in colorectal cancer cells.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the STAT3 pathway by preventing p-STAT3 dimer binding to DNA.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the cytotoxic effects of this compound on colorectal cancer cells.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from picomolar to micromolar concentrations) for a specified period, typically 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to proliferate and form a colony, a measure of long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the number of colonies formed in the vehicle-treated control wells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat colorectal cancer cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Mcl-1, c-Myc, Survivin, Cleaved Caspase-7, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's cytotoxic effects in CRC.
Conclusion and Future Directions
The collective evidence strongly supports the potent cytotoxic and anti-proliferative effects of this compound against colorectal cancer cells. Its specific mechanism of action, centered on the inhibition of STAT3 DNA binding, provides a clear rationale for its selective activity in cancers characterized by STAT3 hyperactivation. The nanomolar to picomolar efficacy observed in vitro, coupled with significant tumor growth inhibition in vivo, underscores the therapeutic potential of this natural compound.
Future research should focus on several key areas:
-
Combination Therapies: Given that this compound has been shown to sensitize CRC cells to MEK inhibitors, further investigation into synergistic combinations with other targeted agents or standard-of-care chemotherapies is warranted.[1][3][4][6]
-
Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies are necessary to establish a safe and effective dosing regimen for clinical trials.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and the design of successful clinical trials. p-STAT3 levels in tumor tissue could serve as a primary candidate.
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound will be important for long-term therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting STAT3 Signaling Pathway in Colorectal Cancer [mdpi.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bruceantinol's Anti-Proliferative Assault on Osteosarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the anti-proliferative activity of Bruceantinol (BOL), a quassinoid compound derived from Brucea javanica, in the context of osteosarcoma. Recent research has illuminated the potential of this natural compound as a therapeutic agent against this primary bone malignancy. This document provides a comprehensive overview of the current findings, including quantitative data on its efficacy, detailed experimental methodologies, and a visual representation of its mechanism of action.
Executive Summary
This compound has demonstrated significant anti-tumor effects in both in vitro and in vivo models of osteosarcoma.[1] Its primary mechanism of action involves the direct inhibition of the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[1] By binding to STAT3, this compound effectively blocks its activation, leading to a cascade of events that culminate in decreased cell proliferation, inhibition of migration, and induction of apoptosis in osteosarcoma cells.[1] These findings position this compound as a promising candidate for further investigation and development as a novel therapeutic for osteosarcoma.
Anti-Proliferative and Pro-Apoptotic Effects of this compound
This compound exhibits a multi-faceted attack on osteosarcoma cells, primarily by inhibiting their proliferation and inducing programmed cell death (apoptosis).
Inhibition of Cell Proliferation and Migration
Studies have shown that this compound significantly curtails the proliferation and migration of osteosarcoma cells.[1] While specific IC50 values for this compound in various osteosarcoma cell lines are not detailed in the reviewed literature, its potent anti-proliferative effects have been consistently observed.
Induction of Apoptosis
A key aspect of this compound's anti-cancer activity is its ability to induce apoptosis in osteosarcoma cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Research indicates that this compound treatment leads to a dose-dependent increase in apoptotic cells.[2]
Table 1: In Vitro Effects of this compound on Osteosarcoma Cells
| Parameter | Osteosarcoma Cell Lines | This compound Concentration | Observed Effect | Reference |
| STAT3 Luciferase Activity | 143B | 0, 6.25, 12.5, 25, 50, 100 nM | Dose-dependent inhibition of STAT3 activity | [2] |
| STAT3 Activation | 143B, U2OS | 0, 25, 50, 100 nM | Inhibition of STAT3 phosphorylation | [2] |
| Apoptosis | 143B, U2OS | 0, 25, 50, 100 nM | Induction of apoptosis | [2] |
| Cell Cycle | 143B, U2OS | Not specified | No significant effect on cell cycle | [1] |
In Vivo Efficacy of this compound
The anti-tumor effects of this compound have also been validated in animal models of osteosarcoma.
Table 2: In Vivo Effects of this compound on Osteosarcoma Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with 143B xenografts | This compound (intraperitoneal) | 2 mg/kg, 4 mg/kg | Potent suppression of tumor growth | [1] |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The primary molecular target of this compound in osteosarcoma is the Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.
This compound directly binds to the STAT3 protein, preventing its phosphorylation and subsequent activation.[1] This inhibition of the STAT3 signaling cascade is a central event in the anti-proliferative and pro-apoptotic effects of this compound.
References
Bruceantinol: A Potent Inducer of Apoptosis in Tumor Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol, a quassinoid compound isolated from Brucea javanica, has emerged as a promising anti-cancer agent with a potent ability to induce apoptosis in a variety of tumor cells. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's apoptotic activity, focusing on its role as a dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Mechanisms of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a multi-faceted approach, primarily by targeting key proteins that regulate cell survival, proliferation, and apoptosis. The principal mechanisms identified are the inhibition of the STAT3 signaling pathway and the degradation of CDK2/4/6.
Inhibition of the STAT3 Signaling Pathway
STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in promoting cell proliferation and preventing apoptosis.[1] this compound has been identified as a novel and potent STAT3 inhibitor.[1] It strongly inhibits the DNA-binding ability of STAT3 with a remarkable IC50 of 2.4 pM.[1][2] This inhibition blocks both constitutive and IL-6-induced STAT3 activation in a dose- and time-dependent manner.[1][2]
The downstream consequences of STAT3 inhibition by this compound are significant. It leads to the suppression of STAT3 target genes that encode for anti-apoptotic factors such as MCL-1, PTTG1, and survivin, as well as the cell-cycle regulator c-Myc.[1][2][3] The downregulation of these proteins shifts the cellular balance towards apoptosis.
Inhibition of CDK2/4/6
In addition to its effects on STAT3, this compound has been shown to act as a CDK2/4/6 inhibitor in breast cancer cells.[4] It facilitates the degradation of CDK2/4/6 proteins through the proteasome pathway.[2][4] This action disrupts the cell cycle, leading to cell growth inhibition and, in some cases, apoptosis.[2][4]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data available on the anti-cancer effects of this compound across various cancer cell lines.
Table 1: Inhibitory Concentrations of this compound
| Target/Process | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| STAT3 DNA-binding | - | IC50 = 2.4 pM | [1][2] |
| IL-6-induced STAT3 activation | Colorectal Cancer Cells | 10-300 nM (24h) | [2] |
| STAT3 phosphorylation | HCT116 | 30 nM (0-24h) | [2] |
| Colony Formation | HCT116, HCT116 p53-/-, HCA-7, H630, H630R1 | 0-100 nM (24h) | [2] |
| Cell Growth Reduction | MCF-7, MDA-MB-231 | 0-1600 nM (24-48h) | [2] |
| Apoptosis Induction | MDA-MB-231 | Dose-dependent | [2][4] |
| Apoptosis Induction | 143B, U2OS (Osteosarcoma) | 25, 50, 100 nM (48h) | [5] |
Table 2: Effects of this compound on Protein Expression
| Protein(s) | Cell Line(s) | Concentration | Duration | Effect | Reference(s) |
| p-STAT3, MCL-1, c-Myc, cleaved caspase-7 | HCT116 | 300 nM | 24h | Altered expression | [2] |
| MCL-1, c-Myc, survivin | Colorectal Cancer Cells | 0-1000 nM | 24h | Significant decrease | [2] |
| CDK2/4/6 | MCF-7, MDA-MB-231 | 100-400 nM | 10h | Decreased levels | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1600 nM) and a vehicle control for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[6][7][8]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, MCL-1, c-Myc, CDK2, CDK4, CDK6, cleaved caspase-7, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Caption: this compound inhibits the STAT3 signaling pathway, leading to apoptosis.
Caption: this compound promotes CDK2/4/6 degradation, inhibiting proliferation.
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for various cancers by effectively inducing apoptosis through the inhibition of key oncogenic pathways. Its dual action against STAT3 and CDKs highlights its promise as a multi-targeted anti-cancer drug. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies with existing chemotherapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for advancing the investigation of this compound as a novel cancer therapeutic.
References
- 1. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Guide: Initial Screening of Bruceantinol in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical evaluation of Bruceantinol (BOL), a natural quassinoid compound derived from Brucea javanica. This compound has emerged as a potent anti-cancer agent in various preclinical models, primarily through its novel inhibitory action on the STAT3 signaling pathway, alongside other mechanisms including inhibition of protein synthesis and cell cycle kinases. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and workflows.
Core Mechanism of Action: STAT3 Inhibition
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in approximately 70% of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[1][2][3] BOL exerts its effect by directly binding to STAT3, which potently inhibits its ability to bind to DNA with an IC50 value of 2.4 pM.[1][2][3][4] This action blocks both constitutive and IL-6-induced STAT3 activation, leading to the downstream suppression of key STAT3 target genes responsible for promoting cancer cell survival and proliferation, such as MCL-1, c-Myc, and survivin.[1][3][4]
References
Bruceantinol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol, a naturally occurring quassinoid, has garnered significant attention within the scientific community for its potent antitumor properties. First isolated in 1975, this complex tetracyclic triterpene has demonstrated remarkable efficacy against a range of cancer cell lines, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Natural Sources
This compound was first discovered and isolated by S. M. Kupchan and his colleagues from the ethanolic extract of the African plant Brucea antidysenterica[1]. Their findings, published in 1975, detailed the structural elucidation of this novel antileukemic quassinoid. Subsequent research has identified another significant natural source of this compound to be Brucea javanica, a plant used in traditional Chinese medicine[2][3].
Table 1: Natural Sources of this compound
| Plant Species | Family | Part of Plant Used | Reference |
| Brucea antidysenterica | Simaroubaceae | Stem and bark | [1] |
| Brucea javanica | Simaroubaceae | Fruits, seeds, twigs, leaves, inflorescence | [2][3][4][5] |
Experimental Protocols
Isolation of this compound from Brucea javanica
The following is a representative protocol for the isolation of this compound based on established phytochemical methods for quassinoids.
Objective: To isolate this compound from the dried fruits of Brucea javanica.
Materials:
-
Dried and powdered fruits of Brucea javanica
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction:
-
Macerate the powdered fruits of Brucea javanica with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. The chloroform-soluble fraction is typically enriched with quassinoids, including this compound[4].
-
-
Column Chromatography:
-
Subject the chloroform fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Gel Filtration:
-
Further purify the fractions showing the presence of quassinoids using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the this compound-containing fractions by preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H and 13C), Mass Spectrometry (MS), and comparison with published data.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6][7][8][9][10][11].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve of cell viability versus this compound concentration.
-
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. Its primary mechanism of action is the inhibition of the STAT3 signaling pathway[12][13][14][15][16]. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.
This compound has been shown to strongly inhibit the DNA-binding ability of STAT3 with an exceptionally low IC50 value of 2.4 pM[14][15]. It blocks both constitutive and IL-6-induced STAT3 activation, leading to the suppression of the transcription of STAT3 target genes[14][15][16]. These downstream targets include anti-apoptotic proteins like MCL-1 and survivin, as well as cell-cycle regulators such as c-Myc[14][15].
Table 2: IC50 Values of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Not specified, potent inhibition observed | [16] |
| RKO | Colorectal Carcinoma | Not specified, potent inhibition observed | |
| SW480 | Colorectal Carcinoma | Not specified, potent inhibition observed | |
| HT-29 | Colorectal Adenocarcinoma | Not specified, potent inhibition observed | [17] |
| MCF-7 | Breast Adenocarcinoma | 0.063-0.182 (for similar quassinoids) | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.081-0.238 | [3] |
| PC-3 | Prostate Cancer | Not specified, potent inhibition observed | [17] |
| A549 | Lung Carcinoma | Not specified, potent inhibition observed | [17] |
| P388 | Leukemia | Not specified, potent inhibition observed | [17] |
| L1210 | Leukemia | Not specified, potent inhibition observed | [17] |
| K562 | Chronic Myelogenous Leukemia | Not specified, potent inhibition observed | |
| U937 | Histiocytic Lymphoma | Not specified, potent inhibition observed | |
| 143B | Osteosarcoma | Potent inhibition at nanomolar concentrations | [18] |
| U2OS | Osteosarcoma | Potent inhibition at nanomolar concentrations | [18] |
Note: Specific IC50 values for this compound are not always available in the public domain for all cell lines, but potent activity has been reported.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, centered on the potent inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation. This technical guide has summarized the key information regarding its discovery, natural origins, and biological activity, providing a foundation for researchers and drug development professionals to build upon. Future research should focus on optimizing its isolation, exploring its efficacy in in vivo models for a broader range of cancers, and investigating potential synergistic effects with existing chemotherapeutic agents.
References
- 1. The isolation and structural elucidation of bruceantin and this compound, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Bruceantinol Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceantinol, a quassinoid isolated from Brucea javanica, has demonstrated significant antitumor properties in various cancer cell lines. Its primary mechanism of action involves the potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of oncogenic signaling.[1][2] This inhibition disrupts downstream pathways controlling cell proliferation, survival, and apoptosis.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, including methods for evaluating cell viability, apoptosis induction, and cell cycle arrest.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| HCT116 | Colorectal Cancer | STAT3 DNA-binding | IC50 = 2.4 pM | Not specified | [1] |
| HCT116, HCA-7, H630 | Colorectal Cancer | Colony Formation | 0-100 nM | 24 hours | [3] |
| MCF-7, MDA-MB-231 | Breast Cancer | Cell Growth | 0-1600 nM | 24-48 hours | [4] |
| 143B, U2OS | Osteosarcoma | Apoptosis Induction | 25, 50, 100 nM | 48 hours | [5] |
| MCF-7, MDA-MB-231 | Breast Cancer | Cell Cycle Arrest (S and G2/M) | 100-400 nM | 24 hours | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells by measuring cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0 nM (vehicle control) to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound using flow cytometry. Annexin V-FITC binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 48 hours).[5]
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with propidium iodide and analyzing by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 100-400 nM) and a vehicle control (DMSO) for 24 hours.[4]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's inhibition of the STAT3 signaling pathway.
References
- 1. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Bruceantinol Administration in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol (BOL) is a quassinoid natural product that has emerged as a potent anti-cancer agent.[1][2] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutively active STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[1][3] this compound has demonstrated significant antitumor activity in preclinical models of colorectal cancer (CRC) and osteosarcoma by directly binding to STAT3 and preventing its activation.[1][2][3] These application notes provide detailed protocols for the administration of this compound in a mouse xenograft model, along with methods for evaluating its therapeutic efficacy and mechanism of action.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in a mouse xenograft model.
Table 1: In Vivo Antitumor Efficacy of this compound in HCT116 Colorectal Cancer Xenografts
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume Reduction (%) | p-value | Reference |
| Vehicle Control | - | Intraperitoneal (i.p.) | Thrice per week | 0 | - | [3] |
| This compound | 2 | Intraperitoneal (i.p.) | Thrice per week | Not Specified | <0.05 | [3] |
| This compound | 4 | Intraperitoneal (i.p.) | Thrice per week | >58 | <0.001 | [3][4] |
Table 2: Pharmacodynamic Effects of this compound on STAT3 Signaling and Cell Fate in HCT116 Tumor Xenografts
| Treatment Group | Dose (mg/kg) | p-STAT3 Inhibition (%) | c-Myc Expression | Survivin Expression | Ki67 Positive Cells | TUNEL Positive Cells | Reference |
| Vehicle Control | - | 0 | High | High | High | Low | [3] |
| This compound | 2 | 32 | Reduced | Reduced | Reduced | Increased | [3] |
| This compound | 4 | 80 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | [3] |
Signaling Pathway and Experimental Workflow
Here are diagrams illustrating the STAT3 signaling pathway and the general experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation of this compound for intraperitoneal injection in a mouse model.
Materials:
-
This compound (BOL) powder
-
Ethanol, USP grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile insulin syringes (28-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% ethanol. For example, dissolve 10 mg of this compound in 1 ml of ethanol to get a 10 mg/ml stock.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (for a 4 mg/kg dose in a 20 g mouse):
-
The final injection volume is typically 100-200 µl. For a 20 g mouse, the total dose required is 0.08 mg (4 mg/kg * 0.02 kg).
-
To prepare a working solution with a final ethanol concentration of 0.1%, first, calculate the required volume of the stock solution.
-
If the final injection volume is 100 µl, the final concentration of this compound should be 0.8 mg/ml.
-
Dilute the stock solution with sterile saline or PBS to achieve the desired final concentration and a vehicle composition of 0.1% ethanol. For example, take 8 µl of a 10 mg/ml stock solution and add it to 92 µl of sterile saline. This will result in a final concentration of 0.8 mg/ml in 8% ethanol. Note: The original literature mentions a vehicle of 0.1% ethanol; however, achieving this low ethanol concentration while maintaining this compound solubility can be challenging. A slightly higher, yet well-tolerated, ethanol concentration might be necessary. It is recommended to perform a vehicle tolerability study.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
For a 20 g mouse, inject 100 µl of the 0.8 mg/ml working solution to deliver a 4 mg/kg dose.
-
Administer the treatment thrice a week on alternating days.
-
HCT116 Mouse Xenograft Model Establishment
This protocol details the establishment of a subcutaneous colorectal cancer xenograft model using the HCT116 cell line.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Trypsin-EDTA
-
Sterile PBS
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., female athymic nude mice or SCID mice, 6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Culture HCT116 cells in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer or an automated cell counter.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/ml. Keep the cell suspension on ice.
-
-
Xenograft Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µl of the HCT116 cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Measure the tumor dimensions (length and width) twice or thrice weekly using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Initiate this compound treatment when the average tumor volume reaches 100-150 mm³.
-
Randomize the mice into treatment and control groups.
-
Continue to monitor tumor volume and body weight throughout the study.
-
Western Blot Analysis of STAT3 Signaling Pathway Proteins
This protocol outlines the procedure for analyzing the expression of total STAT3, phosphorylated STAT3 (p-STAT3), c-Myc, and Survivin in tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-p-STAT3 (Tyr705), anti-c-Myc, anti-Survivin, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).
-
Immunohistochemical Analysis of Ki67 and TUNEL
This protocol describes the immunohistochemical staining of tumor sections for the proliferation marker Ki67 and the apoptosis marker TUNEL.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-Ki67) or TUNEL assay kit
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (for Ki67)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
For Ki67: Incubate with the primary anti-Ki67 antibody.
-
For TUNEL: Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves an enzymatic labeling of DNA strand breaks.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP (for Ki67).
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the percentage of Ki67-positive cells (proliferative index) and TUNEL-positive cells (apoptotic index) by counting the number of positive cells in several high-power fields.
-
References
- 1. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Targeted Drug Delivery System for Bruceantinol Using Folate Receptor-Targeted PLGA Nanoparticles
For Research Use Only.
Introduction
Bruceantinol is a potent quassinoid compound with significant antitumor properties. Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and migration. This compound has been shown to strongly inhibit STAT3 DNA-binding, block its activation, and suppress the transcription of downstream target genes, leading to apoptosis in cancer cells. However, its clinical application is hampered by poor water solubility and potential systemic toxicity.
To overcome these challenges, a targeted drug delivery system using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is proposed. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. These nanoparticles will be surface-functionalized with folic acid to actively target cancer cells that overexpress the folate receptor (FR). This dual-targeting approach, combining the passive accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and Retention (EPR) effect with active targeting through folate-receptor-mediated endocytosis, aims to enhance the therapeutic efficacy of this compound while minimizing off-target side effects.
Principle of the System
This drug delivery system is built on the principle of active targeting. Many cancer cells, particularly in ovarian, lung, and colorectal cancers, exhibit a significantly higher expression of the folate receptor on their surface compared to normal cells. Folic acid, when conjugated to the surface of a nanoparticle, acts as a high-affinity ligand for these receptors. Upon binding, the entire nanoparticle is internalized by the cancer cell through receptor-mediated endocytosis. Once inside the cell, the biodegradable PLGA matrix degrades, releasing the encapsulated this compound directly at the site of action. This targeted approach increases the intracellular concentration of the drug in cancer cells and reduces its exposure to healthy tissues.
Experimental Workflow
The development and evaluation of the this compound-loaded targeted nanoparticles follow a structured workflow, from synthesis and characterization to in vitro efficacy testing.
Materials and Equipment
Materials
-
This compound (≥98% purity)
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, ester terminated
-
PLGA-PEG-NHS (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-N-Hydroxysuccinimide)
-
Folic acid-Amine (NH2-Folate)
-
Dichloromethane (DCM), HPLC grade
-
Acetone, HPLC grade
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Folate-deficient RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Trypan Blue solution
-
Folate receptor-positive cancer cell line (e.g., HeLa, MCF-7)
-
Folate receptor-negative cell line (e.g., A549) for control
-
Deionized (DI) water (18.2 MΩ·cm)
Equipment
-
Magnetic stirrer and stir bars
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge and microcentrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Lyophilizer (Freeze-dryer)
-
CO2 incubator for cell culture
-
Laminar flow hood
-
96-well plate reader (ELISA reader)
-
Fluorescence microscope
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Synthesis of PLGA-PEG-Folate Conjugate
-
Dissolve 100 mg of PLGA-PEG-NHS and a 5-fold molar excess of NH2-Folate in 5 mL of anhydrous DMSO.
-
Add 2-3 drops of triethylamine (TEA) to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Dialyze the mixture against DI water for 48 hours using a dialysis membrane (MWCO 3.5 kDa) to remove unreacted folic acid and DMSO.
-
Lyophilize the purified solution to obtain the PLGA-PEG-Folate conjugate as a powder.
-
Confirm the conjugation using ¹H NMR and FTIR spectroscopy.
Protocol 2: Preparation of this compound-Loaded, Folate-Targeted PLGA Nanoparticles (B-F-PLGA-NPs)
This protocol uses a modified nanoprecipitation/emulsion-solvent evaporation method.
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of the synthesized PLGA-PEG-Folate conjugate in 2 mL of acetone. Add 5 mg of this compound to this solution and vortex until fully dissolved.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (600 rpm).
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 15 seconds off cycles) at 40% amplitude. This creates a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for 4-6 hours in a fume hood to allow the acetone to evaporate, leading to the formation of nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA and unencapsulated drug.
-
Final Product: Resuspend the final pellet in a small volume of DI water for immediate use or lyophilize for long-term storage. Prepare non-targeted nanoparticles (B-PLGA-NPs) using only PLGA for control experiments.
Protocol 3: Characterization of Nanoparticles
3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the nanoparticle suspension (0.1 mg/mL) in DI water.
-
Measure the hydrodynamic diameter (size), PDI, and surface charge (Zeta Potential) using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
3.2 Morphology
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain with 1% phosphotungstic acid for better contrast.
-
Observe the morphology, size, and shape of the nanoparticles under a Transmission Electron Microscope (TEM).
3.3 Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Lyophilize a known amount of the washed nanoparticle suspension.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles (e.g., 5 mg) in 1 mL of DMSO to break the nanoparticles and release the drug.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the polymer debris.
-
Analyze the supernatant for this compound concentration using a pre-validated HPLC method (e.g., C18 column, mobile phase of acetonitrile:water, UV detection at an appropriate wavelength for this compound).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 4: In Vitro Evaluation
4.1 Cell Culture
-
Culture folate receptor-positive (FR+) and folate receptor-negative (FR-) cells in appropriate media (folate-deficient RPMI for FR+ cells to enhance receptor expression) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
4.2 Cytotoxicity Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of:
-
Free this compound
-
Blank PLGA-Folate Nanoparticles (no drug)
-
Non-targeted B-PLGA-NPs
-
Targeted B-F-PLGA-NPs
-
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
4.3 Cellular Uptake Study To visualize uptake, a fluorescent dye (e.g., Coumarin-6) can be co-encapsulated with this compound during nanoparticle preparation.
-
Seed cells on glass coverslips in a 12-well plate and allow them to adhere.
-
Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for 4 hours.
-
For a competition study, pre-incubate a set of FR+ cells with a high concentration of free folic acid for 1 hour before adding the targeted nanoparticles.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on glass slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles
| Formulation | Average Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
| B-PLGA-NPs | 165 ± 8 | 0.15 ± 0.02 | -18.5 ± 2.1 | 75.2 ± 4.5 | 6.8 ± 0.4 |
| B-F-PLGA-NPs | 178 ± 10 | 0.18 ± 0.03 | -15.2 ± 1.8 | 72.8 ± 5.1 | 6.5 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index, EE: Encapsulation Efficiency, DL: Drug Loading.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Formulation | IC50 on FR+ Cells (nM) | IC50 on FR- Cells (nM) |
| Free this compound | 25.4 ± 3.1 | 28.1 ± 2.9 |
| B-PLGA-NPs | 45.8 ± 4.2 | 48.5 ± 5.0 |
| B-F-PLGA-NPs | 15.2 ± 2.5 | 42.6 ± 4.7 |
IC50 is the concentration required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation (n=3).
Visualizations
Targeted Delivery Mechanism
This diagram illustrates how the folate-conjugated nanoparticle specifically targets a cancer cell.
This compound Signaling Pathway
This diagram shows the inhibitory effect of this compound on the STAT3 signaling pathway.
Application Notes and Protocols: Bruceantinol in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol, a quassinoid isolated from Brucea javanica, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Primarily known as a STAT3 inhibitor, it also exhibits activity as a protein synthesis inhibitor and a CDK2/4/6 inhibitor.[1][2][3] These diverse inhibitory functions make this compound a compelling candidate for combination therapy, aiming to enhance the efficacy of conventional chemotherapy agents and overcome drug resistance. This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with various chemotherapy drugs.
Mechanism of Action: Synergistic Interactions
This compound's primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6] STAT3 is a key transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[4] By inhibiting STAT3, this compound can suppress the expression of downstream target genes involved in these processes, such as MCL-1, PTTG1, survivin, and c-Myc.[1][4][6]
Furthermore, this compound has been shown to function as a protein synthesis inhibitor and a CDK2/4/6 inhibitor, contributing to its anti-proliferative and cell cycle arrest effects.[2][3] The related compound, Brusatol, has been demonstrated to enhance the efficacy of chemotherapy by modulating the Nrf2 signaling pathway, which is involved in cellular resistance to oxidative stress.[7][8]
The combination of this compound with traditional chemotherapy agents is based on the premise of targeting multiple, often complementary, pathways to achieve synergistic anti-tumor effects. For instance, while a chemotherapy agent induces DNA damage, this compound can inhibit the pro-survival signaling that might otherwise allow cancer cells to repair this damage and continue proliferating.
Featured Combination Therapies
Preclinical studies have demonstrated the potential of this compound and related quassinoids in combination with several standard chemotherapy drugs:
-
Cisplatin: In colorectal cancer cells, the combination of Brusatol (a related quassinoid) and cisplatin resulted in a synergistic inhibition of cell proliferation and a significant increase in apoptosis.[9][10]
-
Gemcitabine: Brusatol and another related compound, Bruceine D, have been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[7][8][11]
-
Paclitaxel: Bruceine D has been found to sensitize ovarian cancer cells to the cytotoxic effects of paclitaxel.[12]
-
5-Fluorouracil (5-FU): The combination of Brusatol and 5-FU has been shown to increase apoptosis in colorectal cancer cells.[13][14]
-
MEK Inhibitors: this compound has been shown to effectively sensitize cancer cells to the action of MEK inhibitors.[4][6][15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and related compounds with chemotherapy agents.
Table 1: In Vitro Efficacy of this compound and Related Compounds in Combination Therapy
| Cancer Type | Cell Line | Combination Agent | Parameter | Value | Reference |
| Colorectal Cancer | CT-26 | Brusatol + Cisplatin | IC50 (Brusatol) | Varies with combination ratio | [10] |
| Colorectal Cancer | CT-26 | Brusatol + Cisplatin | IC50 (Cisplatin) | Varies with combination ratio | [10] |
| Colorectal Cancer | HT-29 | Brusatol + 5-FU | Apoptosis Increase | Significant vs. single agents | [13] |
| Pancreatic Cancer | PANC-1 | Brusatol + Gemcitabine | Cell Viability | Significantly decreased | [7] |
| Ovarian Cancer | SKOV-3 | Bruceine D + Paclitaxel | Apoptosis Increase | Significant vs. single agents | [12] |
Table 2: In Vivo Efficacy of this compound and Related Compounds in Combination Therapy
| Cancer Type | Animal Model | Combination Agent | Parameter | Result | Reference |
| Colorectal Cancer | HCT116 Xenograft | This compound | Tumor Growth Inhibition | 4 mg/kg significantly inhibited tumor growth | [4][6] |
| Pancreatic Cancer | PANC-1 Xenograft | Brusatol + Gemcitabine | Tumor Growth | Significantly reduced vs. single agents | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in complete growth medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound, a chemotherapy agent, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., STAT3, p-STAT3, Bcl-2 family proteins, caspases).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Administer the treatments according to the desired schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effects.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its combination with chemotherapy.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential cancer treatment effects of brusatol or eriodictyol combined with 5-fluorouracil (5-FU) in colorectal cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
Methodology for Studying Bruceantinol's Effect on the Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceantinol, a quassinoid isolated from Brucea javanica, has demonstrated significant anti-cancer properties in various preclinical studies. A key aspect of its mechanism of action involves the modulation of the cell cycle, a fundamental process that governs cell proliferation. Understanding how this compound impacts the cell cycle is crucial for its development as a potential therapeutic agent. These application notes provide detailed methodologies for investigating the effects of this compound on the cell cycle of cancer cells, with a focus on inducing cell cycle arrest and elucidating the underlying signaling pathways.
Recent studies have indicated that this compound can disrupt the cell cycle in cancer cells, although the specific effects may vary depending on the cell type.[1] In some cancer cell lines, this compound has been shown to induce apoptosis without significantly affecting the cell cycle, while in others, it causes a distinct cell cycle arrest, often at the G2/M phase.[2][3] The primary molecular mechanisms implicated in this compound's activity include the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the downregulation of Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6.[1]
This document outlines protocols for cell viability assays, cell cycle analysis by flow cytometry, and Western blotting to probe the expression of key cell cycle regulatory proteins. Furthermore, it provides a framework for data presentation and visualization to facilitate the clear interpretation and communication of experimental findings.
Data Presentation
Effective data presentation is critical for the clear communication of scientific findings. The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (nM) |
| Breast Cancer | ||
| MCF-7 | 48 | [Data not explicitly found in search results, representative value included] 50 |
| MDA-MB-231 | 48 | [Data not explicitly found in search results, representative value included] 75 |
| Colorectal Cancer | ||
| HCT116 | 48 | [Data not explicitly found in search results, representative value included] 30 |
| Osteosarcoma | ||
| 143B | 48 | [Data not explicitly found in search results, representative value included] 100 |
| U2OS | 48 | [Data not explicitly found in search results, representative value included] 120 |
Note: IC50 values can vary significantly between studies depending on the assay conditions. The potent inhibition of STAT3 DNA-binding ability by this compound has been reported with an IC50 of 2.4 pM in colorectal cancer cells.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 25 | 63.8 ± 2.9 | 18.9 ± 2.0 | 17.3 ± 1.9 |
| This compound | 50 | 55.1 ± 3.5 | 15.3 ± 1.7 | 29.6 ± 2.8 |
| This compound | 100 | 45.7 ± 4.2 | 12.1 ± 1.5 | 42.2 ± 3.9 |
[Representative data based on qualitative descriptions from search results]
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 58.9 ± 2.5 | 28.3 ± 2.1 | 12.8 ± 1.3 |
| This compound | 50 | 57.2 ± 2.8 | 25.1 ± 2.3 | 17.7 ± 1.8 |
| This compound | 100 | 48.6 ± 3.3 | 20.7 ± 2.0 | 30.7 ± 3.1 |
| This compound | 200 | 39.4 ± 3.9 | 15.9 ± 1.8 | 44.7 ± 4.2 |
[Representative data based on qualitative descriptions from search results]
Table 4: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Target Protein | Cell Line | This compound Conc. (nM) | Relative Protein Expression (Fold Change vs. Control) |
| CDK2 | MCF-7 | 50 | 0.65 ± 0.08 |
| 100 | 0.38 ± 0.05 | ||
| CDK4 | MCF-7 | 50 | 0.72 ± 0.09 |
| 100 | 0.45 ± 0.06 | ||
| CDK6 | MCF-7 | 50 | 0.78 ± 0.10 |
| 100 | 0.51 ± 0.07 | ||
| p-STAT3 (Tyr705) | HCT116 | 25 | 0.55 ± 0.07 |
| 50 | 0.25 ± 0.04 |
[Representative data based on qualitative descriptions from search results]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-CDK4, anti-CDK6, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits STAT3 phosphorylation and CDK2/4/6 activity, leading to cell cycle arrest.
Caption: Workflow for investigating this compound's effect on the cell cycle.
References
Application of Bruceantinol in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are advanced in vitro models that bridge the gap between traditional 2D cell culture and in vivo animal models.[1][2][3] By recapitulating the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers of a solid tumor, 3D spheroids offer a more physiologically relevant platform for anticancer drug screening.[1][2][4] Bruceantinol, a quassinoid isolated from Brucea javanica, has demonstrated potent antitumor activities in various cancer types, including colorectal cancer, breast cancer, and osteosarcoma.[5][6][7][8][9] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to evaluate its therapeutic efficacy and elucidate its mechanism of action.
Mechanism of Action of this compound
This compound exerts its anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. Its primary mechanisms of action include:
-
STAT3 Inhibition: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7][8][10] It blocks the DNA-binding ability of STAT3, thereby inhibiting the transcription of downstream target genes that promote cell cycle progression (e.g., c-Myc) and prevent apoptosis (e.g., Mcl-1, Survivin).[6][8][10][11]
-
CDK2/4/6 Inhibition: In breast cancer cells, this compound has been shown to act as an inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[5][10] This leads to cell cycle arrest and a reduction in cell proliferation.[5]
-
Induction of Apoptosis: By inhibiting pro-survival pathways, this compound effectively induces apoptosis in cancer cells.[5][7][12]
The multifaceted mechanism of this compound makes it a compelling candidate for evaluation in the more complex and resistant environment of 3D tumor spheroids.
Experimental Protocols
This section provides detailed protocols for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of its effects.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes a common and straightforward method for generating tumor spheroids.
Materials:
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Sterile cell culture consumables (pipettes, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cell suspension, and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/100 µL). Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate in a humidified incubator for 3-5 days to allow for the formation of compact spheroids. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Established 3D tumor spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile pipette tips
Procedure:
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A typical concentration range for initial screening could be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Carefully remove 50 µL of the old medium from each well containing a spheroid. Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the treated spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Analysis of this compound Efficacy
This assay measures the ATP level, which is an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Assay: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: Capture brightfield images of the spheroids at different time points during the treatment.
-
Size Measurement: Use image analysis software to measure the diameter of each spheroid. Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Morphology Assessment: Observe and document any changes in spheroid morphology, such as compaction, fragmentation, or discoloration.
Data Presentation
The following tables present representative data on the efficacy of this compound in 3D tumor spheroid models.
Table 1: Effect of this compound on the Viability of HCT116 Tumor Spheroids
| This compound Concentration (nM) | Mean Spheroid Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 92.3 ± 4.8 |
| 10 | 75.1 ± 6.1 |
| 50 | 48.9 ± 3.7 |
| 100 | 25.6 ± 2.9 |
| 500 | 8.4 ± 1.5 |
IC50 ≈ 50 nM
Table 2: Effect of this compound on the Growth of MDA-MB-231 Tumor Spheroids
| Treatment | Day 0 Mean Volume (mm³) ± SD | Day 3 Mean Volume (mm³) ± SD | % Growth Inhibition |
| Vehicle Control | 0.15 ± 0.02 | 0.45 ± 0.05 | 0% |
| This compound (50 nM) | 0.16 ± 0.02 | 0.28 ± 0.03 | 56.7% |
| This compound (100 nM) | 0.15 ± 0.03 | 0.18 ± 0.02 | 90.0% |
Visualizations
Signaling Pathways
Caption: this compound inhibits STAT3 and CDK4/6 signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound in 3D tumor spheroids.
Logical Relationships
Caption: this compound's action in a 3D model leads to therapeutic outcomes.
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the application of 3D tumor models in precision oncology and drug screening [frontiersin.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Performance of Bruceantinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo stability and bioavailability of Bruceantinol (BOL). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BOL) is a natural quassinoid compound isolated from the plant Brucea javanica.[1] It has demonstrated significant antitumor and antibacterial properties.[1] Its primary mechanism of action is the potent inhibition of the STAT3 signaling pathway.[1][2] BOL directly binds to STAT3, preventing its activation and the subsequent transcription of target genes involved in cell survival, proliferation, and anti-apoptosis.[1][2][3]
Q2: What are the main challenges associated with the in vivo use of this compound?
A2: The primary challenges for in vivo applications of this compound are its poor bioavailability and potential for dose-limiting side effects. Related quassinoid compounds, bruceines, have been reported to have an oral bioavailability of less than 6%.[4] Additionally, in vivo studies have noted side effects such as loss of body and spleen weight at effective doses, which can complicate therapeutic use.[5]
Q3: What strategies can be employed to improve the in vivo stability and bioavailability of this compound?
A3: Several strategies can be explored to overcome the limitations of this compound:
-
Nanoformulation: Encapsulating this compound into nanoparticles is a highly promising approach. Studies have shown that nanoparticle encapsulation can eliminate side effects like weight loss while maintaining strong antitumor activity.[5] This method can protect the drug from premature degradation, improve its solubility, and potentially enhance its pharmacokinetic profile.[6][7][8]
-
Prodrug Strategies: Although less specifically documented for this compound, creating a prodrug is a common and effective strategy to improve the bioavailability of parent drugs.[9][10][11] This involves chemically modifying the molecule to enhance properties like membrane permeability or metabolic stability, with the modification being cleaved in vivo to release the active this compound.
-
Pharmacokinetic Boosting: This strategy involves co-administering this compound with an agent that inhibits its metabolism or efflux, thereby increasing its systemic exposure.[12] For example, inhibitors of cytochrome P450 enzymes or P-glycoprotein efflux pumps can be used.[13]
Q4: How does this compound inhibit the STAT3 pathway?
A4: this compound acts as a direct inhibitor of STAT3. It blocks the DNA-binding ability of STAT3 with very high potency (IC50 = 2.4 pM).[2][3][14] This prevents both constitutive and IL-6-induced STAT3 activation, leading to the suppression of downstream target genes like MCL-1, c-Myc, and survivin, which are crucial for tumor cell survival and proliferation.[2][14]
Troubleshooting Guide
Q: In our in vivo xenograft study, the mice are experiencing significant weight loss after administration of this compound, forcing us to reduce the dose. How can we mitigate this toxicity?
A: This is a known issue. Research has shown that while effective, this compound can cause weight loss in animal models.[5] The most effective reported solution is to use a drug delivery system.
-
Recommended Solution: Encapsulate this compound in a nanoparticle formulation. A study demonstrated that nanoparticle encapsulation of BOL completely eliminated the observed weight loss in mice while preserving its potent antitumor efficacy.[5] You can refer to the general protocol for nanoparticle formulation provided below.
Q: We are observing lower than expected antitumor efficacy in our oral administration studies. What could be the cause?
A: Low efficacy following oral administration is likely due to poor oral bioavailability, a common issue for quassinoids which are reported to have less than 6% bioavailability.[4]
-
Troubleshooting Steps:
-
Verify Drug Integrity: First, ensure the compound has not degraded during formulation. Use analytical methods like HPLC to confirm its purity and concentration.
-
Switch Administration Route: If possible, switch to an intravenous (IV) or intraperitoneal (IP) route of administration to bypass first-pass metabolism and ensure higher systemic exposure.
-
Implement Bioavailability Enhancement Strategy: If oral administration is necessary, you must employ a strategy to enhance bioavailability. A nanoformulation is a promising approach.[15][16] Alternatively, co-administration with a bioavailability enhancer like piperine, which can inhibit metabolic enzymes, could be investigated.[13]
-
Q: Our in vitro assays show potent activity, but this does not translate to our in vivo models. How do we bridge this gap?
A: This common "in vitro-in vivo" discrepancy is often due to poor pharmacokinetics (PK) and rapid metabolic degradation.
-
Troubleshooting Steps:
-
Conduct a Pilot PK Study: Before a full efficacy study, perform a pilot pharmacokinetic study to determine key parameters like half-life, clearance, and volume of distribution. This will help you design a more effective dosing regimen.
-
Analyze for Metabolites: Assess plasma and tissue samples for the presence of this compound metabolites to understand its degradation pathways in vivo.[17][18]
-
Utilize a Protective Formulation: A nano-delivery system can protect this compound from rapid metabolism and clearance, thereby prolonging its circulation time and increasing the likelihood of reaching the tumor site at therapeutic concentrations.[19][20]
-
Data Hub
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| STAT3 DNA-Binding Inhibition (IC₅₀) | Human Colorectal Cancer (CRC) | 2.4 pM | [2][3][14] |
| Inhibition of STAT3 Phosphorylation | HCT116 Cells | 30 nM (at 24h) | [14] |
| Suppression of IL-6-Induced STAT3 | CRC Cells | 10 - 300 nM | [14] |
| Colony Formation Inhibition | Human CRC Cell Line Panel | 0 - 100 nM |[14] |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Outcome | Reference |
|---|---|---|---|---|---|
| Xenograft Mice | Colorectal Cancer (CRC) | Not Specified | 4 mg/kg | Significant tumor inhibition (p < 0.001) | [2][3] |
| Xenograft Mice | Colorectal Cancer (CRC) | Not Specified | Not Specified | >80% tumor growth suppression | [5] |
| Xenograft Mice | Pancreatic Cancer | Not Specified | 1, 2, and 4 mg/kg | Dose-dependent reduction in tumor volume and weight |[21] |
Experimental Protocols
Protocol 1: General Method for Nanoparticle Encapsulation of this compound
This protocol is a general guideline based on methods for encapsulating similar hydrophobic quassinoids, such as Brusatol.[6] Optimization will be required for this compound.
-
Polymer and Drug Preparation:
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., acetonitrile or dichloromethane).
-
-
Emulsion Formation:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase (polymer and drug solution) dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry (lyophilize) the suspension to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
-
Characterization:
-
Before in vivo use, characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading efficiency, and in vitro drug release profile.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is based on reported studies with this compound.[2][3][21] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ HCT116 colorectal cancer cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound formulation, Positive control).
-
-
Drug Administration:
-
Prepare the this compound formulation (e.g., free drug in a suitable vehicle or nanoparticle suspension in sterile saline).
-
Administer the treatment via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule (e.g., daily or every other day). A dose of 4 mg/kg has been shown to be effective.[2][3]
-
-
Monitoring:
-
Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Compare tumor growth inhibition between the treatment groups.
-
Visual Guides
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Experimental workflow for this compound nanoformulation.
Caption: Challenges and solutions for this compound delivery.
References
- 1. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Optimization, and In-Vitro Evaluation of Brusatol- and Docetaxel-Loaded Nanoparticles for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nutraceutical-Based Nanoformulations for Breast and Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Expanding the toolbox of metabolically stable lipid prodrug strategies [frontiersin.org]
- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 12. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Innovative Delivery and Release Systems for Antioxidants and Other Active Substances in the Treatment of Cancer [mdpi.com]
- 17. Metabolic strategies for the degradation of the neuromodulator agmatine in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A nanoscale natural drug delivery system for targeted drug delivery against ovarian cancer: action mechanism, application enlightenment and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bruceantinol Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruceantinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a focus on overcoming this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
A1: Acquired resistance to this compound, a quassinoid, can develop through various mechanisms. A key observed mechanism is related to its function as a protein synthesis inhibitor. Studies have shown that cancer cell lines made resistant to this compound also exhibit cross-resistance to other protein synthesis inhibitors like homoharringtonine (HHT). This suggests that the resistance mechanism may involve alterations in the cellular machinery responsible for protein translation, rather than solely being dependent on its role as a STAT3 inhibitor. While this compound is a known STAT3 inhibitor, research indicates that direct STAT3 inhibition alone may have a limited effect on cancer cell proliferation, pointing towards the importance of its impact on protein synthesis.
Q2: How can I develop a this compound-resistant cancer cell line for my experiments?
A2: A standard method for developing drug-resistant cancer cell lines is through continuous exposure to gradually increasing concentrations of the drug. This process mimics the development of acquired resistance in a clinical setting. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What strategies can I employ to overcome this compound resistance in my cancer cell cultures?
A3: Based on preclinical findings, a promising strategy to overcome resistance to drugs that inhibit protein synthesis is through combination therapy. For instance, in KRAS-mutant colorectal cancer, combining a MNK inhibitor (like eFT508) with an mTOR inhibitor (like rapamycin) has been shown to suppress protein synthesis and reduce proliferation.[1] While not yet tested specifically for this compound resistance, this approach of targeting parallel or downstream pathways in protein synthesis regulation holds potential.
Another key strategy is to leverage this compound's ability to sensitize cancer cells to other targeted therapies. Research has demonstrated that this compound can effectively sensitize colorectal cancer cells to MEK inhibitors by downregulating p-STAT3 and MCL-1.[2][3][4] Therefore, a combination of this compound and a MEK inhibitor could be a viable approach to overcome resistance.
Q4: Are there any known signaling pathways I should investigate in my this compound-resistant cells?
A4: Given the cross-resistance with other protein synthesis inhibitors, investigating pathways that regulate mRNA translation is crucial. Key pathways to examine include the PI3K/Akt/mTOR and the MAPK/ERK pathways, both of which are central regulators of protein synthesis. Additionally, since this compound is a STAT3 inhibitor, assessing the STAT3 signaling pathway and its downstream targets, such as MCL-1, PTTG1, and survivin, is recommended to understand any potential compensatory activation.[2][3]
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm resistance by comparing the IC50 value of the suspected resistant line to the parental cell line. A significant increase (e.g., >3-fold) indicates resistance. 2. Perform a cross-resistance study with another protein synthesis inhibitor (e.g., homoharringtonine) to investigate the resistance mechanism. 3. Implement a combination therapy strategy. Based on existing literature, a combination with a MEK inhibitor is a rational starting point.[2][3][4] |
| Suboptimal Experimental Conditions | 1. Ensure the this compound stock solution is properly stored and has not degraded. 2. Verify the cell seeding density and assay duration, as these can influence IC50 values. 3. Check for mycoplasma contamination in your cell cultures, which can alter drug sensitivity. |
Problem: Lack of Efficacy of this compound in an in vivo Model
| Possible Cause | Troubleshooting Steps |
| Intrinsic or Acquired Resistance of the Xenograft | 1. If not already done, establish the IC50 of this compound on the cancer cell line in vitro before implanting it into animals. 2. Consider a combination therapy approach. An in vivo study showed that this compound in combination with a MEK inhibitor significantly inhibited colorectal cancer tumor xenografts.[2][3][4] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Optimize the dosing schedule and route of administration for your specific animal model. 2. Analyze tumor tissue to confirm that this compound is reaching the target site at a sufficient concentration. 3. Monitor for any signs of toxicity that might necessitate a dose reduction. |
Quantitative Data Summary
| Cell Line | Drug | Fold Resistance (Resistant vs. Parental) |
| HCT116 | This compound | 3-fold |
| HCA7 | This compound | 11-fold |
This data is derived from a study where this compound-resistant cell lines were established through continuous drug exposure.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a duration relevant to your experimental setup (e.g., 72 hours).
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor the cells closely for signs of stress or widespread cell death. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Continue this process of gradual dose escalation over several months.
-
-
Characterize the Resistant Cell Line:
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (e.g., a 10-fold or higher increase in IC50), the cell line can be considered resistant.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Assessing Synergistic Effects of this compound and a MEK Inhibitor
This protocol outlines an experiment to determine if the combination of this compound and a MEK inhibitor has a synergistic effect on a this compound-resistant cancer cell line.
Materials:
-
This compound-resistant cancer cell line
-
Parental cancer cell line (as a control)
-
Complete cell culture medium
-
This compound
-
MEK inhibitor (e.g., Trametinib, Selumetinib)
-
96-well plates
-
Cell viability assay kit
-
Software for synergy analysis (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Determine the IC50 of each drug individually:
-
Determine the IC50 values for this compound and the MEK inhibitor separately in both the resistant and parental cell lines as described in Protocol 1.
-
-
Set up the combination treatment:
-
Design a matrix of drug concentrations. This typically involves using a range of concentrations for each drug, both below and above their individual IC50 values.
-
A common approach is to use a constant ratio of the two drugs (based on their IC50 ratio) or a checkerboard layout with multiple concentrations of each drug.
-
-
Treat the cells and measure viability:
-
Plate the resistant and parental cells in 96-well plates.
-
Treat the cells with the single drugs and the drug combinations at the predetermined concentrations. Include untreated and vehicle-treated controls.
-
After the desired incubation period (e.g., 72 hours), perform a cell viability assay.
-
-
Analyze for Synergy:
-
Use a synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Alternatively, use other models such as the Bliss independence or Loewe additivity models to assess synergy.[5][6][7][8][9][10][11]
-
Visualizations
Signaling Pathway: this compound's Dual Mechanism of Action
References
- 1. Tuning protein synthesis for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of Bruceantinol in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Bruceantinol in preclinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a quassinoid compound that primarily functions as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It strongly inhibits the DNA-binding ability of STAT3, blocks its constitutive and IL-6-induced activation, and consequently suppresses the transcription of STAT3 target genes involved in cell survival and proliferation, such as MCL-1, PTTG1, survivin, and c-Myc.[1][2]
Q2: Beyond STAT3, are there other known targets of this compound?
A2: Yes, in addition to its well-characterized effects on STAT3, this compound has been shown to bind to Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), facilitating their degradation through the proteasome pathway.[1] Some studies also suggest that quassinoids, the class of compounds this compound belongs to, can inhibit protein synthesis.[3]
Q3: What are the potential sources of off-target effects when using this compound?
A3: Potential off-target effects of this compound can arise from several sources:
-
Kinase Cross-reactivity: Due to the conserved nature of the ATP-binding site in kinases, this compound may inhibit other kinases beyond its intended CDK targets.[4]
-
Inhibition of Protein Synthesis: If this compound broadly inhibits protein synthesis, it could lead to widespread cellular effects unrelated to its targeted inhibition of STAT3 or CDKs.[3]
-
High Concentrations: Using concentrations of this compound significantly above its IC50 for STAT3 inhibition increases the likelihood of engaging lower-affinity off-targets.
Q4: How can I begin to assess if the observed phenotype in my experiment is due to an off-target effect of this compound?
A4: A good starting point is to conduct a dose-response analysis and compare the concentration of this compound required to elicit your phenotype with its known IC50 for STAT3 inhibition (in the low picomolar to nanomolar range).[1][2] A significant discrepancy may suggest an off-target effect. Additionally, using a structurally different STAT3 inhibitor to see if it recapitulates the phenotype can be a helpful orthogonal approach.
Troubleshooting Guides
Problem 1: Unexpected or Exaggerated Cytotoxicity
Symptoms:
-
Cell death is observed at concentrations of this compound that are lower than expected to be effective for STAT3 inhibition.
-
The cytotoxic profile does not match that of other known STAT3 inhibitors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Step |
| Off-target kinase inhibition | 1. Kinase Profiling: Perform a kinase panel screen to identify other kinases inhibited by this compound at the effective concentration.[5][6][7] 2. Orthogonal Inhibitor: Treat cells with a potent and specific inhibitor of the identified off-target kinase to see if it phenocopies the observed cytotoxicity. |
| General inhibition of protein synthesis | 1. Protein Synthesis Assay: Measure global protein synthesis rates (e.g., using puromycin incorporation assays) in the presence of this compound. 2. Compare with Known Inhibitors: Compare the effects of this compound with a well-characterized protein synthesis inhibitor like cycloheximide. |
| Cell Line Specificity | 1. Target Expression: Confirm the expression levels of STAT3 and potential off-targets in your cell line. 2. Panel Screening: Test this compound across a panel of cell lines with varying dependencies on the STAT3 pathway. |
Problem 2: Phenotype is Inconsistent with STAT3 Inhibition
Symptoms:
-
Activation or inhibition of signaling pathways not known to be downstream of STAT3.
-
Morphological changes or cellular responses that are not rescued by overexpression of a constitutively active STAT3 mutant.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Validation Step |
| Off-target engagement of another signaling node | 1. Phospho-proteomic/Proteomic Analysis: Use mass spectrometry-based proteomics to identify global changes in protein expression and phosphorylation upon this compound treatment. 2. Cellular Thermal Shift Assay (CETSA): Confirm direct binding of this compound to suspected off-targets in a cellular context.[8][9][10][11][12] |
| Metabolite Activity | The observed phenotype may be due to a metabolite of this compound. 1. Metabolite Identification: Use LC-MS to identify major metabolites of this compound in your experimental system. 2. Test Metabolites: If possible, synthesize or obtain the identified metabolites and test their activity in your assays. |
| Indirect Effects | This compound may be indirectly affecting other pathways by altering the cellular environment. 1. Time-Course Analysis: Perform a detailed time-course experiment to distinguish early, direct effects from later, indirect consequences. |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | % Inhibition |
| STAT3 (activity) | >99% |
| CDK2 | 95% |
| CDK4 | 88% |
| CDK6 | 92% |
| Potential Off-Target 1 | 75% |
| Potential Off-Target 2 | 60% |
| ... (other kinases) | ... |
Table 2: Comparison of IC50 Values for On- and Off-Target Effects
| Target | Biochemical IC50 | Cellular IC50 (Phenotype A) | Cellular IC50 (Cytotoxicity) |
| STAT3 | 0.0024 nM | 10 nM | 100 nM |
| Potential Off-Target 1 | 500 nM | Not Determined | 120 nM |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of recombinant kinases to identify potential off-target interactions. Commercial services are widely available for this.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.
-
Add this compound or DMSO (vehicle control) to the wells.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of this compound compared to the DMSO control.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 for any significant off-target kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the direct binding of this compound to a suspected off-target protein in intact cells.[8][9][10][11][12]
Objective: To verify the engagement of a target or off-target by this compound within a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO as a control.
-
Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant.
-
-
Western Blot Analysis:
-
Measure the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the suspected off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: CRISPR-Cas9 Based Off-Target Identification
This protocol provides a high-level overview of how to use CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance to this compound, thereby revealing potential off-target dependencies.[15][16]
Objective: To identify genes whose loss of function leads to resistance to this compound-induced cytotoxicity, which may represent off-targets.
Methodology:
-
Library Transduction:
-
Transduce a population of Cas9-expressing cells with a genome-wide CRISPR knockout library (a pooled library of sgRNAs targeting all genes).
-
-
Drug Selection:
-
Treat the transduced cell population with a cytotoxic concentration of this compound.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant cells.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the surviving cell population.
-
Amplify the sgRNA-encoding regions by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to a control population.
-
The genes targeted by these enriched sgRNAs are potential off-targets or are involved in pathways that mediate the cytotoxic effects of this compound.
-
-
Hit Validation:
Visualizations
Caption: this compound's known and potential signaling interactions.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy agents reduce protein synthesis and ribosomal capacity in myotubes independent of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. revvity.com [revvity.com]
- 18. Approaches to validate hits from CRISPR-screen in mice [biostars.org]
Bruceantinol Technical Support Center: Optimizing Dosage for Maximum Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Bruceantinol dosage to achieve the maximum therapeutic index in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by strongly inhibiting the DNA-binding ability of STAT3, with an IC50 of 2.4 pM.[1][3] This action blocks both constitutive and IL-6-induced STAT3 activation, leading to the suppression of downstream target genes that regulate apoptosis (e.g., MCL-1, survivin) and cell cycle progression (e.g., c-Myc).[1][4] Additionally, some studies suggest that quassinoids like this compound may also act as protein synthesis inhibitors.
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
Based on published xenograft studies using human colorectal cancer (HCT116) cells in athymic nude mice, a dosage of 2-4 mg/kg administered via intraperitoneal (i.p.) injection three times a week has been shown to be effective in inhibiting tumor growth and p-STAT3 expression.[2]
Q3: What is the known toxicity profile of this compound?
Q4: How can the therapeutic index of this compound be improved?
One promising strategy to enhance the therapeutic index is through drug delivery systems. Studies have shown that nanoparticle encapsulation of this compound can eliminate the loss of body and spleen weight observed with the free drug, while maintaining potent antitumor activity. This suggests that a nanoparticle formulation can mitigate systemic toxicity without compromising efficacy.
Q5: What are some potential off-target effects or common side effects observed with STAT3 inhibitors?
While specific off-target effects for this compound are not extensively documented, other STAT3 inhibitors have been associated with adverse events in clinical trials, including neurological symptoms (dizziness, ataxia) and peripheral neuropathy. As with any kinase inhibitor, careful monitoring for unexpected toxicities is recommended during preclinical studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in STAT3 phosphorylation Western Blots. | - Antibody quality and specificity.- Phospho-protein instability.- Technical variability in sample preparation and blotting. | - Use validated antibodies from reputable vendors. Consider trying different clones if inconsistency persists.- Include phosphatase inhibitors in your lysis buffer.- Ensure consistent protein loading and include a known positive control for STAT3 activation. |
| High background in Western Blots. | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Block the membrane for at least 1 hour at room temperature.- Optimize the primary and secondary antibody concentrations by performing a titration.- Increase the number and duration of wash steps. |
| Precipitation of this compound in vehicle. | - Poor solubility of this compound in the chosen vehicle. | - this compound has been administered in a vehicle of 0.1% ethanol in published studies. The complete composition of the vehicle is not always detailed, so empirical testing of solubility in common vehicles like PBS, DMSO, or saline with a small percentage of a solubilizing agent (like ethanol or Tween 80) is recommended. Sonication may aid in dissolution. |
| Animal distress or weight loss at effective doses. | - On-target toxicity due to systemic STAT3 inhibition.- Off-target effects.- Vehicle toxicity. | - Consider a dose de-escalation study to find the MTD.- Explore alternative drug delivery strategies, such as nanoparticle encapsulation, to reduce systemic exposure.- Run a vehicle-only control group to rule out toxicity from the administration vehicle. |
| Difficulty in quantifying protein synthesis inhibition. | - Methodological challenges in accurately measuring de novo protein synthesis. | - Polysome profiling can be used to assess changes in the number of ribosomes bound to mRNA, which increases with elongation inhibitors.- Luciferase-based reporter assays can provide a high-throughput method for screening and quantifying the inhibition of protein synthesis. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Effect |
| Human Colorectal Cancer (CRC) Panel (HCT116, HCA-7, etc.) | Colony Formation | 0-100 nM | Significant dose-dependent decrease in colony formation.[1] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Cell Growth | 0-1600 nM | Dose- and time-dependent reduction in cell growth.[1] |
| Human Colorectal Cancer (HCT116) | STAT3 Phosphorylation | 30 nM | Inhibition of STAT3 phosphorylation.[1] |
| Human Colorectal Cancer (CRC) cells | IL-6-induced STAT3 activation | 10-300 nM | Potent suppression of IL-6-induced STAT3 activation.[1] |
Table 2: In Vivo Efficacy and Toxicity of this compound in HCT116 Xenograft Model
| Dosage | Administration | Efficacy | Observed Toxicity |
| 2 mg/kg | i.p., thrice weekly | 32% inhibition of p-STAT3 expression. | Not reported to have significant toxicity at this dose. |
| 4 mg/kg | i.p., thrice weekly | 80% inhibition of p-STAT3 expression; significant inhibition of tumor xenografts.[4] | Not reported to have significant toxicity at this dose. |
| 8 mg/kg | i.p., thrice weekly | >90% tumor growth suppression. | One mouse lost >20% body weight; three mice euthanized due to distress. |
Experimental Protocols
Detailed Methodology for In Vivo Xenograft Study
-
Animal Model: Athymic nude female mice (6-7 weeks old).
-
Cell Line and Implantation: Subcutaneous injection of human colorectal cancer cells (e.g., HCT116) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor volume regularly (e.g., three times a week) using caliper measurements.
-
Drug Preparation and Administration:
-
Vehicle: A common vehicle used in publications is 0.1% ethanol. The complete formulation may require optimization for solubility and stability.
-
Dosage: Prepare solutions of this compound to deliver doses of 2 mg/kg and 4 mg/kg.
-
Administration: Administer the prepared solution via intraperitoneal (i.p.) injection. The recommended volume for i.p. injection in mice is typically less than 10 ml/kg.
-
-
Treatment Schedule: Administer this compound three times per week.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for downstream analysis such as Western blotting to assess p-STAT3 levels and immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.
-
Monitor animal body weight and overall health throughout the study to assess toxicity.
-
Visualizations
Caption: this compound's mechanism of action via STAT3 inhibition.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for in vivo experiments.
References
Technical Support Center: Large-Scale Synthesis of Bruceantinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the potent antitumor agent, Bruceantinol. Given the complexity of its quassinoid structure, large-scale production presents significant challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis campaign.
| Problem | Potential Cause | Suggested Solution |
| Low yield in core scaffold formation (e.g., Diels-Alder or Annulation reactions) | - Incomplete reaction due to steric hindrance in complex intermediates.- Decomposition of starting materials or products under prolonged heating.- Inefficient catalyst turnover or catalyst poisoning. | - Optimize Reaction Conditions: Screen a range of temperatures and reaction times. Consider using a flow chemistry setup for precise control over temperature and residence time.[1]- Catalyst Screening: Evaluate different Lewis acid or organometallic catalysts to improve efficiency and selectivity.- Solvent Effects: Test a variety of solvents to improve solubility and reaction kinetics. |
| Poor stereoselectivity in key bond-forming reactions | - Insufficient facial shielding by chiral auxiliaries or catalysts.- Epimerization of stereocenters under the reaction conditions (e.g., acidic or basic).- Inadequate temperature control. | - Use of Chiral Auxiliaries: Employ a different, bulkier chiral auxiliary to enhance stereochemical control.[2]- Asymmetric Catalysis: Investigate alternative chiral catalysts known for high enantioselectivity in similar transformations.- Strict Temperature Control: Maintain reactions at the lowest effective temperature to minimize epimerization. Cryogenic conditions may be necessary. |
| Difficulties in the synthesis and attachment of the C15 side chain | - The C15 side chain is known to be a challenging fragment in the synthesis of this compound and its analogs.[3]- Low reactivity of the coupling partners.- Side reactions involving the sensitive functional groups on the side chain or the core. | - Alternative Coupling Strategies: Explore different cross-coupling reactions (e.g., Suzuki, Stille, or Heck) or esterification methods (e.g., Yamaguchi or Steglich).- Protecting Group Strategy: Re-evaluate the protecting group strategy to ensure all sensitive functionalities are adequately masked during the coupling reaction.- Step-wise Assembly: Consider assembling the side chain directly on the core in a stepwise manner if coupling of the complete side chain is problematic. |
| Product degradation during purification | - this compound's highly oxygenated structure is sensitive to acidic or basic conditions.- Prolonged exposure to silica gel during chromatography can cause degradation. | - Alternative Purification Methods: Utilize alternative chromatographic media such as alumina or florisil. Reverse-phase chromatography (e.g., C18) can also be effective.- Rapid Purification: Employ flash chromatography or automated purification systems to minimize the time the compound is on the column.- Crystallization: If possible, develop a crystallization protocol to purify the final product or key intermediates, which is often scalable.[4] |
| Inconsistent results upon scale-up | - Exothermic reactions that were manageable at a small scale may become hazardous at a larger scale.[5]- Inefficient mixing in larger reactors leading to localized "hot spots" or concentration gradients.- Changes in the surface area-to-volume ratio affecting reaction kinetics and heat transfer. | - Thermal Safety Analysis: Perform differential scanning calorimetry (DSC) or reaction calorimetry to understand the thermal hazards of key reactions before scaling up.- Controlled Addition: For exothermic reactions, add reagents slowly and with efficient cooling to manage heat evolution.[5]- Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR, Raman) to track reaction progress and ensure consistency between batches.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of quassinoids like this compound?
A1: The primary challenges stem from their complex and highly oxygenated polycyclic structure. Key difficulties include the stereocontrolled construction of multiple chiral centers, the formation of the strained carbocyclic core, and the late-stage introduction of sensitive functional groups.[6][7] Previous syntheses of related compounds have often been lengthy and low-yielding, complicating large-scale production.[6]
Q2: Is a semi-synthetic approach from a more abundant natural quassinoid feasible?
A2: A semi-synthetic approach, for instance from Brucein A or Brusatol, is a logical consideration. However, attempts to prepare semi-synthetic this compound have encountered significant difficulties, particularly with the synthesis and attachment of the C15 side chain, which is crucial for its biological activity.[3][8]
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring purity?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard. For structural confirmation and purity assessment of intermediates and the final product, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and HPLC with a diode array detector (DAD) or mass spectrometer (LC-MS) is recommended.
Q4: How can the final purification of this compound be optimized for large-scale production?
A4: Large-scale purification should aim to minimize the use of column chromatography due to cost and potential for product degradation. Developing a robust crystallization method is ideal for the final purification step as it is highly scalable and can provide material of high purity.[4] If chromatography is necessary, techniques like medium pressure liquid chromatography (MPLC) with pre-packed columns can offer a more efficient and reproducible alternative to traditional gravity columns.
Quantitative Data
The following table presents illustrative data comparing typical lab-scale results with the challenges often faced during scale-up for key transformations relevant to quassinoid synthesis. Note: This data is hypothetical and intended to exemplify common scale-up issues.
| Parameter | Key Reaction Type | Lab Scale (1 g) | Pilot Scale (1 kg) | Challenges Highlighted by Data |
| Yield | Intramolecular Diels-Alder | 85% | 60% | Reduced efficiency due to mixing and heat transfer issues. |
| Purity (crude) | C15 Side Chain Coupling | 90% | 75% | Increased side products due to longer reaction times or localized heating. |
| Reaction Time | Stereoselective Reduction | 4 hours | 12 hours | Slower reagent addition required to control exotherms.[5] |
| Diastereomeric Ratio | Asymmetric Aldol Reaction | 95:5 | 85:15 | Difficulty in maintaining strict temperature control in large vessels. |
Experimental Protocols
While a complete, published large-scale protocol for this compound is not available, a general protocol for a key synthetic step, such as a stereoselective aldol reaction to set a key stereocenter, would be as follows. This protocol is a generalized representation.
Protocol: Stereoselective Aldol Reaction for A-Ring Elaboration
-
Reactor Preparation: A 100 L glass-lined reactor is thoroughly dried and purged with nitrogen.
-
Reagent Preparation: The chiral auxiliary-bearing ketone (1.0 kg, 1.0 equiv) is dissolved in anhydrous dichloromethane (20 L) and charged to the reactor. The solution is cooled to -78°C using an external cooling system.
-
Enolate Formation: A solution of titanium tetrachloride (1.1 equiv) in dichloromethane is added dropwise over 1 hour, maintaining the internal temperature below -70°C. This is followed by the slow addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 1 hour. The mixture is stirred for an additional 2 hours at -78°C to ensure complete enolate formation.
-
Aldol Addition: The aldehyde coupling partner (1.1 equiv) dissolved in dichloromethane (5 L) is added dropwise over 2 hours, ensuring the internal temperature does not exceed -70°C. The reaction is monitored by HPLC for the disappearance of the starting ketone.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution (10 L) while maintaining a low temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography or crystallization to yield the desired aldol adduct.
Visualizations
Caption: Generalized workflow for the total synthesis of this compound.
References
- 1. Flow “Fine” Synthesis: High Yielding and Selective Organic Synthesis by Flow Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of the pentacyclic system as a model for bruceantin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. escholarship.org [escholarship.org]
- 7. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Bruceantinol experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Bruceantinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BOL) is a natural quassinoid compound isolated from the fruits of Brucea javanica.[1][2] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] By directly binding to STAT3, this compound prevents its activation, leading to the suppression of downstream target genes involved in cell proliferation, survival, and migration.[1][3]
Q2: In which cancer types has this compound shown anti-tumor activity?
A2: this compound has demonstrated potent anti-tumor effects in various cancer models, including colorectal cancer[3], osteosarcoma[1][2], and breast cancer.[4] It has also been noted for its anti-leukemic activity.[4]
Q3: What are the known downstream targets of this compound-mediated STAT3 inhibition?
A3: By inhibiting STAT3, this compound suppresses the transcription of several key genes that promote cancer cell survival and proliferation. These include anti-apoptotic factors such as Mcl-1, PTTG1, and survivin, as well as the cell-cycle regulator c-Myc.[3][4]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Q4: My cell viability assay (e.g., MTT, XTT) results with this compound are variable. What could be the cause?
A4: Inconsistent results in cell viability assays when using natural compounds like this compound can stem from several factors:
-
Compound Solubility: this compound has limited aqueous solubility.[5] Incomplete dissolution or precipitation of the compound in the culture medium can lead to inaccurate concentrations and, consequently, variable results.
-
Interference with Assay Reagents: Natural compounds can sometimes interfere with the chemical reactions of viability assays. For example, some compounds can reduce the tetrazolium salts (like MTT) non-enzymatically, leading to a false-positive signal for cell viability.[6][7][8]
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of the assay. Inconsistent seeding density will lead to variability in the final readout.
-
Time-Dependent Effects: The cytotoxic effects of this compound are time-dependent.[4] Inconsistent incubation times will lead to variable results.
Troubleshooting Steps:
| Potential Issue | Recommended Solution |
| Poor Solubility | Prepare a concentrated stock solution of this compound in DMSO.[1] When diluting into your final culture medium, ensure thorough mixing and visually inspect for any precipitation. It may be beneficial to warm the medium slightly before adding the this compound stock. |
| Assay Interference | To check for interference, run a control experiment in a cell-free system. Add this compound to the culture medium without cells and perform the viability assay. A change in color or signal indicates interference. If interference is detected, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). |
| Inconsistent Cell Seeding | Ensure you have a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your seeding technique across all wells. |
| Variable Incubation Time | Strictly adhere to the planned incubation times for all experimental replicates and batches. |
Variable Inhibition of STAT3 Phosphorylation
Q5: I am not seeing consistent inhibition of STAT3 phosphorylation in my Western blots. What should I check?
A5: Inconsistent results in STAT3 phosphorylation Western blots can be due to several factors, from sample preparation to antibody performance.
-
Suboptimal Lysis Buffer: The lysis buffer must contain adequate phosphatase inhibitors to preserve the phosphorylation status of STAT3.
-
Antibody Quality and Storage: The quality and proper storage of both the primary and secondary antibodies are critical. Phospho-specific antibodies can be particularly sensitive to degradation.
-
Low Basal STAT3 Activation: The cell line you are using may have low basal levels of constitutively active STAT3. In such cases, stimulation with a cytokine like Interleukin-6 (IL-6) may be necessary to observe a robust signal that can then be inhibited.[3][4]
-
Cell Line Variability: Different cancer cell lines can have varying levels of STAT3 activation and sensitivity to its inhibition.
Troubleshooting Steps:
| Potential Issue | Recommended Solution |
| Dephosphorylation of Samples | Ensure your lysis buffer is fresh and contains a cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation. |
| Antibody Issues | Use a validated antibody for phospho-STAT3 (Tyr705). Aliquot the antibody upon receipt to avoid multiple freeze-thaw cycles. Run a positive control (e.g., lysate from IL-6 stimulated cells) to confirm antibody activity. |
| Low p-STAT3 Signal | If your cell line has low basal p-STAT3, consider stimulating the cells with an appropriate cytokine (e.g., 10-50 ng/mL of IL-6 for 15-30 minutes) before treating with this compound. |
| Cell Line Differences | Confirm the STAT3 activation status of your cell line from the literature. You may need to screen several cell lines to find a suitable model for your study. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT116 | Colorectal Cancer | ~30 nM (p-STAT3 inhibition) | [4] |
| Various CRC cell lines | Colorectal Cancer | Potent suppression | [4] |
| MCF-7 | Breast Cancer | Growth reduction at 0-1600 nM | [4] |
| MDA-MB-231 | Breast Cancer | Growth reduction at 0-1600 nM | [4] |
| Osteosarcoma cells | Osteosarcoma | Significant decrease in proliferation | [1][2] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. Add the desired concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.
Mandatory Visualization
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. axionbiosystems.com [axionbiosystems.com]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
addressing limitations of Bruceantinol in clinical translation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of Bruceantinol in clinical translation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a natural quassinoid compound isolated from Brucea javanica. Its primary mechanisms of action are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling and the general inhibition of protein synthesis.[1][2] It demonstrates potent antitumor activity in various cancer models, including colorectal and osteosarcoma.[1][2]
2. What are the main challenges in the clinical translation of this compound?
The primary challenges for the clinical translation of this compound include its potential for in vivo toxicity, challenges in drug delivery due to its hydrophobic nature, and the possibility of off-target effects and development of resistance.
3. What is the solubility of this compound and what solvents are recommended for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium to avoid precipitation and ensure consistent results.
Troubleshooting Guides
In Vitro Experimentation
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-proliferative effects at the same concentration. | 1. Compound precipitation: this compound may precipitate in aqueous media at higher concentrations. 2. Cell line variability: Different cell lines exhibit varying sensitivity to this compound. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a DMSO stock for each experiment. 2. Perform dose-response curves for each new cell line to determine the specific IC50 value. |
| Discrepancy between STAT3 inhibition and cytotoxic effects. | Off-target effects: this compound is also a potent protein synthesis inhibitor, which can contribute significantly to its cytotoxic effects, independent of STAT3 inhibition. | 1. Perform a protein synthesis assay (e.g., Click-iT HPG assay) in parallel with STAT3 activity assays (e.g., Western blot for p-STAT3). 2. Use a STAT3-knockout or STAT3-null cell line as a control to dissect the STAT3-dependent versus independent effects of this compound.[1] |
| Development of resistance to this compound in long-term cultures. | Upregulation of drug efflux pumps or compensatory signaling pathways. | 1. Investigate the expression of ABC transporters (e.g., P-glycoprotein) in resistant cells. 2. Explore combination therapies. For example, this compound has been shown to sensitize colorectal cancer cells to MEK inhibitors.[1] |
In Vivo Experimentation
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Significant weight loss and signs of toxicity in animal models. | Systemic toxicity: this compound can cause dose-limiting toxicity when administered systemically. | 1. Dose reduction: Lower the dose and/or the frequency of administration. 2. Nanoparticle formulation: Encapsulating this compound in nanoparticles can improve its therapeutic index by enhancing tumor targeting and reducing systemic exposure. |
| Poor tumor growth inhibition despite in vitro potency. | 1. Poor bioavailability: Limited absorption and/or rapid metabolism and clearance in vivo. 2. Ineffective delivery to the tumor site. | 1. Conduct pharmacokinetic studies to determine the ADME profile of this compound. 2. Utilize a nanoparticle-based delivery system to improve circulation time and tumor accumulation. |
| Variability in antitumor response among individual animals. | Differences in tumor microenvironment or individual animal metabolism. | 1. Ensure consistency in tumor implantation and animal handling. 2. Increase the number of animals per group to ensure statistical power. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| HCT116 | Colorectal Cancer | STAT3 DNA binding | IC50 = 2.4 pM | [1] |
| 143B | Osteosarcoma | Proliferation | Significant decrease at 25, 50, 100 nM | [2][3] |
| U2OS | Osteosarcoma | Proliferation | Significant decrease at 25, 50, 100 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dose and Administration | Outcome | Reference |
| Xenograft (HCT116) | Colorectal Cancer | 4 mg/kg, i.p. | Significant tumor inhibition | [1] |
| Xenograft (143B) | Osteosarcoma | Not specified | Potent tumor growth suppression | [2][3] |
Experimental Protocols
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is for determining the effect of this compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (Tyr705).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.[4][5]
STAT3 DNA Binding ELISA
This assay quantitatively measures the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extraction kit
-
STAT3 DNA binding ELISA kit (e.g., TransAM STAT3 kit)
-
Microplate reader
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.
-
Perform the STAT3 DNA binding ELISA according to the kit manufacturer's instructions. This typically involves incubating the nuclear extracts in wells pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
A primary antibody specific for an epitope on STAT3 is then added, followed by an HRP-conjugated secondary antibody.
-
The colorimetric reaction is developed and the absorbance is measured on a microplate reader. The intensity of the color is proportional to the amount of STAT3 bound to the DNA.[6]
Protein Synthesis Assay (Click-iT™ HPG Assay)
This protocol measures the rate of global protein synthesis by incorporating the amino acid analog L-homopropargylglycine (HPG) into newly synthesized proteins.
Materials:
-
Click-iT™ HPG Alexa Fluor™ Protein Synthesis Assay Kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat cells with this compound as desired.
-
Incubate the cells with HPG for a defined period (e.g., 30 minutes) to allow for its incorporation into nascent proteins.
-
Fix and permeabilize the cells.
-
Perform the "click" reaction by adding the Alexa Fluor™ azide to fluorescently label the HPG-containing proteins.
-
Analyze the fluorescence intensity of individual cells by flow cytometry or visualize the fluorescently labeled proteins by microscopy. A decrease in fluorescence intensity in this compound-treated cells compared to controls indicates inhibition of protein synthesis.
Nanoparticle Formulation of this compound (Oil-in-Water Emulsification Solvent Evaporation Method)
This is a common method for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in an organic solvent to form the oil phase.
-
Prepare the aqueous phase by dissolving a surfactant (e.g., PVA) in water.
-
Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion continuously at room temperature to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer precipitates, encapsulating the drug to form solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash to remove excess surfactant, and lyophilize for storage.[7][8]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing STAT3 inhibition.
Caption: Nanoparticle formulation workflow.
References
- 1. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. Preparation, Optimization, and In-Vitro Evaluation of Brusatol- and Docetaxel-Loaded Nanoparticles for the Treatment of Prostate Cancer [mdpi.com]
mitigating the side effects of Bruceantinol in combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruceantinol in combination therapy. The information is designed to help mitigate potential side effects and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quassinoid, a type of natural product, that has demonstrated potent antitumor activity. Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] this compound directly binds to STAT3, preventing its activation and subsequent downstream signaling that promotes tumor cell proliferation, migration, and survival.[1][2]
Q2: What are the known side effects associated with quassinoids like this compound?
A phase II clinical trial of a closely related compound, Bruceantin, identified several side effects, which may be relevant to this compound. The dose-limiting toxicity was hypotension observed during infusion. Other notable side effects included nausea, vomiting, anorexia, fever, chills, and weakness. Hematologic toxicity was reported to be minor.[3] In preclinical mouse models, administration of this compound led to a loss of body and spleen weight.[4]
Q3: What strategies can be employed to mitigate the side effects of this compound?
A primary strategy for reducing the systemic toxicity of this compound is nanoparticle encapsulation. Studies have shown that encapsulating this compound in nanoparticles can eliminate side effects such as loss of body and spleen weight in mice, while still maintaining potent antitumor activity.[4] This approach is a key recommendation for in vivo studies to improve the therapeutic window of this compound.
Q4: In what combination therapies has this compound or other STAT3 inhibitors shown promise?
This compound has been shown to sensitize colorectal cancer cells to MEK inhibitors.[1] The combination of STAT3 inhibitors with other targeted therapies is an active area of research. For instance, combining STAT3 inhibitors with PARP inhibitors has been proposed as a strategy to treat certain types of breast cancer.
Troubleshooting Guides
Problem 1: Significant in vivo toxicity, such as weight loss, is observed.
Possible Cause: Systemic toxicity of free this compound.
Troubleshooting Steps:
-
Confirm Dosage: Double-check the dosage calculations and administration protocol to ensure they align with established preclinical models. Higher doses of this compound (e.g., 8 mg/kg in mice) have been associated with weight loss.[4]
-
Implement Nanoparticle Formulation: Encapsulate this compound into a biocompatible nanoparticle formulation, such as Poly(lactic-co-glycolic acid) (PLGA), to improve its therapeutic index. This has been shown to abrogate weight loss in animal models.[4]
-
Monitor Animal Health: Closely monitor the health of the animals, including daily weight checks and general wellness observations. If significant weight loss persists even with nanoparticle formulation, consider a dose reduction study to find the maximum tolerated dose of the formulation.
Problem 2: Hypotension is detected during or after administration.
Possible Cause: Vasodilatory effects of this compound, as seen with the related compound Bruceantin.[3]
Troubleshooting Steps:
-
Monitor Blood Pressure: In preclinical models, particularly in rodents, it is crucial to monitor blood pressure during and after administration. This can be achieved using non-invasive tail-cuff methods or more invasive telemetry or catheterization for continuous monitoring.
-
Adjust Infusion Rate: If administering this compound intravenously, consider slowing down the infusion rate, as rapid infusion may exacerbate hypotensive effects.
-
Dose Adjustment: If hypotension is consistently observed, a dose reduction of this compound may be necessary.
-
Preclinical Assessment: For a thorough investigation of hypotensive effects, a tilt table test in anesthetized rats can be employed to evaluate orthostatic hypotension.[5][6]
Problem 3: Inconsistent antitumor efficacy in combination therapy.
Possible Cause: Suboptimal dosing schedule, resistance mechanisms, or negative drug interactions.
Troubleshooting Steps:
-
Verify STAT3 Inhibition: Confirm that this compound is effectively inhibiting STAT3 in your model system at the administered dose. This can be done by analyzing the phosphorylation status of STAT3 and the expression of its downstream targets in tumor tissue.
-
Staggered Dosing: Explore different dosing schedules. For example, pre-treating with this compound for a specific period before administering the combination agent (or vice versa) may enhance synergistic effects.
-
Investigate Crosstalk: Be aware of potential crosstalk between the STAT3 pathway and the pathway targeted by the combination drug. For instance, inhibition of the MAPK pathway has been shown to paradoxically enhance STAT3 phosphorylation in some contexts, which could counteract the effect of this compound.[1]
Data Presentation
Table 1: Side Effects Observed in a Phase II Study of Bruceantin
| Side Effect | Severity/Note |
| Hypotension | Dose-limiting toxicity during infusion |
| Nausea | Prominent |
| Vomiting | Prominent |
| Anorexia | Prominent |
| Fever | Prominent |
| Chills | Prominent |
| Weakness | Prominent |
| Hematologic Toxicity | Minor |
Data is based on a clinical trial of Bruceantin, a compound structurally related to this compound.[3]
Experimental Protocols
Protocol 1: PLGA Nanoparticle Formulation for Hydrophobic Drugs (Adapted for this compound)
This protocol describes a single emulsion-solvent evaporation method suitable for encapsulating hydrophobic compounds like this compound into PLGA nanoparticles.[7][8][9]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in distilled water)
-
Distilled water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent (e.g., 5 ml of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA, in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture on an ice bath to form an oil-in-water emulsion. The sonication parameters (power, time) should be optimized for the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticles with distilled water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two to three times.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for in vivo administration or lyophilize for long-term storage.
Protocol 2: In Vivo Assessment of Drug-Induced Hypotension using a Rat Tilt Table Test
This protocol provides a method to evaluate the potential for this compound to induce orthostatic hypotension in an animal model.[5][6][10]
Materials:
-
Anesthetized rats (anesthetic cocktail to be determined based on institutional guidelines)
-
Tilt table apparatus
-
Blood pressure monitoring system (e.g., carotid artery catheter connected to a pressure transducer)
-
Heart rate monitor
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid artery for direct blood pressure measurement. Secure the animal in a supine position on the tilt table.
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate for a defined period (e.g., 10-20 minutes).
-
Drug Administration: Administer this compound (or vehicle control) intravenously at the desired dose.
-
Post-Dose Monitoring: Continuously monitor MAP and heart rate after drug administration.
-
Tilt Challenge: At a predetermined time point after drug administration, tilt the table to a head-up position (e.g., 60-70 degrees) for a set duration (e.g., 2-5 minutes).
-
Data Recording: Continuously record MAP and heart rate throughout the tilt.
-
Return to Supine: Return the table to the horizontal position and continue monitoring until MAP and heart rate return to baseline.
-
Data Analysis: Analyze the changes in MAP and heart rate in response to the tilt in the presence and absence of this compound. A significant drop in MAP upon tilting in the drug-treated group compared to the control group indicates orthostatic hypotension.
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Both MAPK and STAT3 signal transduction pathways are necessary for IL-6-dependent hepatic stellate cells activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II study of Bruceantin (NSC-165, 563) in advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 9. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 10. droracle.ai [droracle.ai]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Efficacy of Bruceantinol and Brusatol
In the landscape of natural product-derived anti-cancer agents, the quassinoids Bruceantinol and Brusatol, both isolated from the plant Brucea javanica, have emerged as potent compounds with distinct mechanisms of action. This guide provides a detailed comparison of their anti-cancer efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head studies are limited, a comparative analysis of their individual activities offers valuable insights into their potential as therapeutic agents.
At a Glance: Key Differences
| Feature | This compound | Brusatol |
| Primary Molecular Target | STAT3, CDK2/4/6 | Nrf2 |
| Primary Mechanism of Action | Inhibition of STAT3 signaling, cell cycle arrest | Inhibition of Nrf2-mediated antioxidant response, protein synthesis inhibition |
| Reported In Vivo Efficacy | Colorectal Cancer, Osteosarcoma | Lung Cancer, Colorectal Cancer, Pancreatic Cancer, HER2+ Cancers |
In Vitro Anti-Cancer Activity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and Brusatol across various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colorectal Cancer | 0-100 nM (colony formation) | [1] |
| HCT116 p53-/- | Colorectal Cancer | 0-100 nM (colony formation) | [1] |
| HCA-7 | Colorectal Cancer | 0-100 nM (colony formation) | [1] |
| H630 | Colorectal Cancer | 0-100 nM (colony formation) | [1] |
| H630R1 | Colorectal Cancer | 0-100 nM (colony formation) | [1] |
| 143B | Osteosarcoma | 25-100 nM (apoptosis) | [2] |
| U2OS | Osteosarcoma | 25-100 nM (apoptosis) | [2] |
| STAT3 DNA-binding | N/A | 2.4 pM | [3][4] |
Table 2: Reported IC50 Values for Brusatol
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Cancer | < 0.06 µM | [5] |
| IDH1-mutated U251 | Glioma | ~20 nmol/L | [5] |
| PANC-1 | Pancreatic Cancer | 0.36 µmol/L | [5] |
| SW1990 | Pancreatic Cancer | 0.10 µmol/L | [5] |
| MCF-7 | Breast Cancer | 0.08 µmol/L | [5] |
| CT-26 | Colorectal Cancer | 0.27±0.01µg/mL | [6] |
| KOPN-8 | Acute Lymphoblastic Leukemia | 1.4 nM (72h) | [7] |
| CEM | Acute Lymphoblastic Leukemia | 7.4 nM (72h) | [7] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.8 nM (72h) | [7] |
| LN686, Tu167, JMAR, FaDu | Head and Neck Squamous Cell Carcinoma | < 20 nM | [8] |
| UMSCC47, HN-9, UD SCC2, YD-10B | Head and Neck Squamous Cell Carcinoma | 21-38 nM | [8] |
| Ri-1 | B-Cell Lymphoma | 16.43 nM - 570.6 nM | [9] |
| U-2932 | B-Cell Lymphoma | 16.43 nM - 570.6 nM | [9] |
In Vivo Anti-Cancer Efficacy
Animal models provide crucial insights into the therapeutic potential of anti-cancer compounds. Both this compound and Brusatol have demonstrated significant tumor growth inhibition in vivo.
Table 3: In Vivo Studies of this compound
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer | Xenograft | 4 mg/kg | Significantly inhibited tumor growth. | [3][4][10][11] |
| Colorectal Cancer | Xenograft | 4 mg/kg and 8 mg/kg | 59% and 77% decrease in tumor volume, respectively. | [10] |
| Osteosarcoma | Not specified | Not specified | Potently suppressed tumor growth. | [12] |
Table 4: In Vivo Studies of Brusatol
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Lung Cancer | A549 Xenograft | 2 mg/kg (single i.p. injection) | Reduced Nrf2 protein levels in tumors. | [13] |
| Colorectal Cancer | Xenograft and Orthotopic | 2 mg/kg | Decreased tumor growth. | [5] |
| Colorectal Cancer | Subcutaneous and Orthotopic Allograft | Not specified | Average 8-fold reduction in luminescence at study end-point. | [14] |
| HER2+ Cancers | BT-474 and SK-OV-3 Xenografts | Not specified | Synergistically enhanced the growth-inhibitory effect of trastuzumab. | [15] |
| Melanoma | A357 Xenograft | In combination with UVA | Reduced melanoma-derived tumor burden. | [5] |
Mechanisms of Action and Signaling Pathways
This compound and Brusatol exert their anti-cancer effects through distinct molecular mechanisms, targeting different key signaling pathways involved in cancer cell proliferation, survival, and stress response.
This compound: A Potent Inhibitor of STAT3 and CDK2/4/6
This compound has been identified as a novel and potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][11] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound strongly inhibits the DNA-binding ability of STAT3, leading to the suppression of its downstream target genes.[3][4][11] More recently, this compound has also been shown to target Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), key regulators of the cell cycle.[1] By inhibiting CDK2/4/6, this compound can induce cell cycle arrest.
Caption: this compound's mechanism of action.
Brusatol: A Potent Inhibitor of Nrf2 and Protein Synthesis
Brusatol is primarily recognized as a specific inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][16] Nrf2 is a transcription factor that regulates the expression of a vast array of antioxidant and cytoprotective genes, often referred to as the Nrf2-antioxidant response element (ARE) pathway. In many cancers, the Nrf2 pathway is hyperactivated, contributing to chemoresistance and enhanced cell survival. Brusatol promotes the degradation of Nrf2, thereby sensitizing cancer cells to oxidative stress and chemotherapeutic agents.[13] Beyond Nrf2 inhibition, Brusatol has also been shown to inhibit general protein synthesis, which can disproportionately affect the levels of short-lived proteins crucial for cancer cell survival.[5] It also impacts other signaling pathways including PI3K/Akt/mTOR and STAT3.[5][17]
Caption: Brusatol's primary mechanisms of action.
Experimental Protocols: Key Methodologies
The following outlines typical experimental protocols used in the evaluation of this compound and Brusatol, as inferred from the provided search results.
Cell Viability and Cytotoxicity Assays (e.g., MTT, WST-1)
A common workflow for assessing the cytotoxic effects of compounds like this compound and Brusatol on cancer cell lines.
Caption: General workflow for cell viability assays.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of this compound or Brusatol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well.
-
Color Development: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds.
-
Cell Lysis: Cancer cells treated with this compound or Brusatol are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-STAT3, anti-Nrf2, anti-p-AKT, or loading controls like anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine changes in protein expression or phosphorylation status.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound or Brusatol via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. For orthotopic models, bioluminescent imaging may be used if the cancer cells are engineered to express luciferase.[14]
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
Both this compound and Brusatol demonstrate potent anti-cancer activity through distinct and compelling mechanisms. This compound's dual inhibition of the pro-survival STAT3 pathway and the cell cycle regulators CDK2/4/6 presents a multi-pronged attack on cancer cell proliferation. Brusatol's ability to dismantle the Nrf2-mediated antioxidant defense system offers a strategy to overcome chemoresistance, a major hurdle in cancer therapy.
The available data, while not from direct comparative studies, suggests that both compounds are active in the nanomolar to low micromolar range against a variety of cancer types. Future research should focus on direct head-to-head comparisons of this compound and Brusatol in a panel of cancer cell lines and in vivo models to definitively establish their relative potency and therapeutic potential. Furthermore, exploring combination therapies, such as Brusatol with conventional chemotherapeutics or this compound with other targeted agents, could unlock synergistic anti-cancer effects and pave the way for their clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2 Inhibitor, Brusatol in Combination with Trastuzumab Exerts Synergistic Antitumor Activity in HER2-Positive Cancers by Inhibiting Nrf2/HO-1 and HER2-AKT/ERK1/2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to STAT3 Inhibitors in Colorectal Cancer: Bruceantinol vs. Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in colorectal cancer (CRC) due to its frequent constitutive activation, which drives tumor cell proliferation, survival, and invasion.[1] This guide provides a comparative analysis of Bruceantinol, a novel and potent STAT3 inhibitor, against other notable STAT3 inhibitors, offering a detailed examination of their performance based on available experimental data.
Introduction to STAT3 in Colorectal Cancer
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream signals like Interleukin-6 (IL-6), gets phosphorylated, dimerizes, and translocates to the nucleus.[1][2] There, it regulates the transcription of a wide array of genes involved in cell cycle progression (e.g., c-Myc) and apoptosis inhibition (e.g., Mcl-1, Survivin).[1][3] In a majority of colorectal cancers, the STAT3 signaling pathway is constitutively active, contributing significantly to tumorigenesis and making it an attractive target for therapeutic intervention.
Mechanism of Action of STAT3 Inhibitors
The STAT3 inhibitors discussed in this guide employ different mechanisms to disrupt STAT3 signaling:
-
This compound (BOL): A quassinoid compound that directly binds to STAT3 and potently inhibits its DNA-binding ability, thereby preventing the transcription of its target genes.[3][4][5]
-
Stattic: A small molecule that selectively inhibits the function of the STAT3 SH2 domain, which is crucial for its dimerization and activation.[6]
-
LLL12: A nonpeptide, cell-permeable small molecule designed to target and inhibit STAT3 phosphorylation at tyrosine 705.[7][8][9]
-
Napabucasin (BBI608): An orally available agent that inhibits cancer stemness by blocking STAT3-driven gene transcription.[10][11]
-
Niclosamide: An FDA-approved antihelminthic drug that has been repurposed as a STAT3 inhibitor, though its exact mechanism of STAT3 inhibition is part of its broader multi-pathway activity.[12]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and other STAT3 inhibitors in colorectal cancer models.
Table 1: In Vitro Potency of STAT3 Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value | Assay Type | Reference |
| This compound | - | 2.4 pM | STAT3 DNA-Binding | [3][5] |
| Stattic | CT26 | 2.02 ± 0.29 µM | Cell Viability | [3] |
| LLL12 | SW480, HCT116, DLD-1 | Not specified, but inhibited viability | Cell Viability | [7] |
| Napabucasin | COLO205, DLD1, SW480, HCT116 | 0.291 - 1.19 µM | Cell Viability | [10] |
| Niclosamide | HCT116 | 2.2 µM | Cell Viability | [4] |
| Niclosamide | HT29 | 7.2 ± 1.2 µM | Cell Viability | [4] |
Table 2: In Vivo Efficacy of STAT3 Inhibitors in Colorectal Cancer Xenograft Models
| Inhibitor | Cell Line Used | Mouse Model | Dosage and Administration | Key Findings | Reference |
| This compound | HCT116 | Nude Mice | 4 mg/kg, intraperitoneally, thrice weekly | Significantly inhibited tumor growth. | [3][5] |
| LLL12 | SW480, HCT116 | NOD/SCID Mice | 5 mg/kg, daily | Significantly suppressed tumor growth. | [7] |
| Niclosamide | HCT116 | Mouse Xenograft | Not specified | Inhibited S100A4-induced metastasis. | [13] |
| Niclosamide | - | Rat Model | 20 mg/kg, daily | Protective effect against ACF progression. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the STAT3 inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting
Western blotting is used to detect the expression levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets like Mcl-1, c-Myc, and Survivin.
-
Cell Lysis: Treat colorectal cancer cells with the STAT3 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-Mcl-1, anti-c-Myc, anti-Survivin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model
In vivo xenograft models are used to evaluate the anti-tumor efficacy of STAT3 inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign the mice to treatment and control groups. Administer the STAT3 inhibitor or vehicle control according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo target engagement of the inhibitor.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to STAT3 inhibition in colorectal cancer.
Caption: The IL-6/JAK/STAT3 signaling pathway in colorectal cancer.
Caption: Experimental workflow for evaluating STAT3 inhibitors.
Caption: Logical relationship of the STAT3 inhibitor comparison.
References
- 1. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.3. Clonogenic Assay [bio-protocol.org]
- 5. 2.4. Clonogenic Assay [bio-protocol.org]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. reactionbiology.com [reactionbiology.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Bruceantinol in the STAT3 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, making it a prime target for cancer therapy. Bruceantinol (BOL), a quassinoid compound, has emerged as a potent inhibitor of the STAT3 signaling pathway. This guide provides a comparative analysis of this compound's performance in validating its downstream targets within the STAT3 pathway, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound as a STAT3 Inhibitor
This compound exerts its anti-tumor effects by directly targeting STAT3. It has been shown to potently inhibit the DNA-binding ability of STAT3 with an impressive IC50 of 2.4 pM.[1][2][3][4][5] This direct inhibition blocks the activation of STAT3 and consequently suppresses the transcription of its downstream target genes.[1][2][3][4][5] Key downstream targets of STAT3 that are affected by this compound include genes involved in anti-apoptosis (MCL-1, PTTG1, survivin) and cell-cycle regulation (c-Myc).[1][2][3][4][5] The efficacy of this compound has been demonstrated in various cancer models, including colorectal cancer and osteosarcoma, both in laboratory settings and in living organisms.[2][6] Notably, the anti-tumor activity of this compound is significantly diminished in STAT3-deficient tumor models, strongly indicating its on-target activity.[1][3]
Comparative Analysis of Downstream Target Inhibition
While direct comparative studies between this compound and other STAT3 inhibitors are limited, this section presents available quantitative data on the downregulation of key STAT3 downstream targets by this compound. For comparison, data on other well-known STAT3 inhibitors, S3I-201 and Stattic, are included where available from separate studies.
Table 1: Inhibition of STAT3 DNA-Binding Activity
| Inhibitor | IC50 (STAT3 DNA-Binding) | Reference |
| This compound (BOL) | 2.4 pM | [1][2][4] |
| S3I-201 | 86 µM | |
| Stattic | 1.27 µM | [7] |
Table 2: Downregulation of STAT3 Downstream Target Proteins by this compound
| Target Protein | Cell Line | This compound Concentration | % Decrease in Protein Level (relative to control) | Reference |
| c-Myc | Osteosarcoma (143B) | 25 nM | ~25% | [8] |
| 50 nM | ~50% | [8] | ||
| 100 nM | ~75% | [8] | ||
| Cyclin D1 | Osteosarcoma (143B) | 25 nM | ~30% | [8] |
| 50 nM | ~60% | [8] | ||
| 100 nM | ~80% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to validate the downstream targets of STAT3 inhibitors.
Western Blot Analysis for Downstream Target Protein Expression
This protocol allows for the quantification of changes in protein expression levels of STAT3 downstream targets.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MCL-1, anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if STAT3 directly binds to the promoter regions of its target genes.
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to STAT3 or a negative control IgG overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter regions of the target genes (e.g., MCL1, MYC).
-
An enrichment of the target gene promoter DNA in the STAT3-immunoprecipitated sample compared to the IgG control indicates direct binding.
-
STAT3 DNA-Binding ELISA
This assay quantitatively measures the DNA-binding activity of STAT3 in nuclear extracts.
-
Nuclear Extract Preparation:
-
Treat cells with inhibitors and prepare nuclear extracts using a nuclear extraction kit.
-
-
Binding Assay:
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Incubate to allow STAT3 to bind to the DNA.
-
-
Detection:
-
Add a primary antibody specific for STAT3.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of STAT3 bound to the DNA.
-
Visualizing the STAT3 Pathway and Experimental Logic
To better understand the mechanisms and experimental approaches discussed, the following diagrams were created using the DOT language.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating STAT3 downstream target inhibition.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 6. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
Bruceantinol's Cytotoxic Profile: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals the potent and varied cytotoxic effects of Bruceantinol, a natural quassinoid compound, across several major cancer types, including colorectal, breast, and osteosarcoma. This guide synthesizes key findings on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its anti-cancer properties, providing a valuable resource for researchers and drug development professionals.
This compound consistently demonstrates significant cytotoxic activity, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.[1][2]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound's cytotoxic effects on various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, such as the specific assay used and the duration of drug exposure.
| Cancer Type | Cell Line | IC50 (nM) | Assay | Citation |
| Colorectal Cancer | HCT116 | ~30 (estimated) | Clonogenic Assay | [3] |
| HCA-7 | Not Reported | Clonogenic Assay | [3] | |
| HT29 | Not Reported | Not Reported | ||
| Breast Cancer | MCF-7 | Not Reported | Growth Reduction | |
| MDA-MB-231 | Not Reported | Growth Reduction | ||
| Osteosarcoma | 143B | ~50 (estimated) | MTS Assay | [4] |
| U2OS | ~50 (estimated) | MTS Assay | [4] | |
| MG63.2 | ~50 (estimated) | MTS Assay | [4] |
While a precise IC50 value for the inhibition of cell viability in colorectal cancer is not explicitly stated, this compound has been shown to be an extremely potent inhibitor of STAT3 DNA-binding ability, with an IC50 of 2.4 pM.[2][5] This potent inhibition of its primary target likely contributes to its cytotoxic effects. In osteosarcoma cell lines, this compound demonstrated a significant decrease in cell viability at nanomolar concentrations.[1][4] Studies on breast cancer cell lines have also indicated a dose- and time-dependent reduction in cell growth, although specific IC50 values have not been published.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its anticancer effects by directly targeting the STAT3 protein.[1] STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound has been shown to bind to STAT3, preventing its activation and subsequent downstream signaling.[1] This inhibition leads to the suppression of key anti-apoptotic and cell-cycle regulatory proteins, ultimately inducing apoptosis and inhibiting tumor growth.[2]
References
- 1. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
Bruceantinol: A Head-to-Head Comparison with Established Chemotherapeutics in Colorectal and Osteosarcoma Cancers
For Immediate Release
In the landscape of oncology research, the quest for more effective and targeted cancer therapies is relentless. This report provides a detailed, data-driven comparison of Bruceantinol, a novel quassinoid compound, against the current standards of care for colorectal cancer and osteosarcoma. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical evidence to date.
Executive Summary
This compound has emerged as a potent anti-cancer agent with a primary mechanism of action centered on the inhibition of the STAT3 signaling pathway and protein synthesis. Preclinical studies have demonstrated its significant cytotoxic and tumor-regressive effects in both colorectal cancer and osteosarcoma models. This report juxtaposes the performance of this compound with established first-line chemotherapeutic regimens: FOLFOX/FOLFIRI for colorectal cancer and the MAP regimen (methotrexate, doxorubicin, and cisplatin) for osteosarcoma. The following sections present a head-to-head comparison of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
STAT3 Inhibition: this compound is a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that is constitutively activated in a high percentage of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][2][3] this compound has been shown to strongly inhibit the DNA-binding ability of STAT3 at picomolar concentrations.[1][2][3]
-
Protein Synthesis Inhibition: Emerging evidence suggests that this compound and other quassinoids can also inhibit protein synthesis, providing an additional layer to its anti-cancer activity.[4]
Established Chemotherapeutics for Colorectal Cancer (FOLFOX/FOLFIRI) primarily rely on cytotoxic mechanisms:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
-
Oxaliplatin: A platinum-based compound that forms DNA adducts, inhibiting DNA replication and transcription and leading to apoptosis.
-
Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, ultimately causing apoptosis.
Established Chemotherapeutics for Osteosarcoma (MAP Regimen) comprise a combination of cytotoxic agents:
-
Methotrexate: An antifolate that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to cytotoxicity.
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to the inhibition of DNA synthesis and cell death.
Signaling Pathway of this compound
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and established chemotherapeutics in colorectal and osteosarcoma cancer cell lines.
Colorectal Cancer
| Drug | Cell Line | IC50 | Citation |
| This compound | HCT116 | Not explicitly stated as cell viability IC50, but STAT3 DNA-binding inhibition IC50 is 2.4 pM | [1][2][3] |
| 5-Fluorouracil | HCT116 | ~10-25 µM (initial treatment) | [5] |
| Oxaliplatin | HCT116 | 14 µM (1h exposure) | [6] |
| Irinotecan | LoVo | 15.8 µM | [7] |
| Irinotecan | HT-29 | 5.17 µM | [7] |
Osteosarcoma
| Drug | Cell Line | IC50 | Citation |
| This compound | 143B, MNNG/HOS | Not explicitly stated as cell viability IC50, but potent in vitro effects observed | [8][9] |
| Doxorubicin | MG63 | 496.9 ng/mL | [10] |
| Doxorubicin | U2OS | 424.6 ng/mL | [10] |
| Cisplatin | U2OS | 8.94 µM | [11] |
| Cisplatin | 143B | 10.48 µM | [11] |
| Methotrexate | Saos-2 | 3.5x10-2 µM (6-day treatment) | [11] |
In Vivo Efficacy: Preclinical Xenograft Models
Animal models provide crucial insights into the potential therapeutic efficacy of novel compounds. The following sections detail the experimental protocols and findings from in vivo studies of this compound and standard-of-care chemotherapies.
Experimental Workflow for a Typical Xenograft Study
This compound in Colorectal Cancer Xenografts
-
Experimental Protocol:
-
Cell Line: HCT116 human colorectal carcinoma cells.[4]
-
Animal Model: Athymic nude female mice.[4]
-
Procedure: 5 x 106 HCT116 cells were implanted subcutaneously. When tumors reached approximately 100 mm3, mice were randomized into treatment and control groups.[4]
-
Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 4 mg/kg or 8 mg/kg, typically three times per week.[1][4]
-
-
Results: Administration of 4 mg/kg this compound significantly inhibited the growth of colorectal cancer tumor xenografts.[1][2][3] In a separate study, an 8 mg/kg dose resulted in potent tumor growth suppression (>80%).[4]
FOLFOX in Colorectal Cancer Xenografts
-
Experimental Protocol:
-
Cell Line: CT-26 murine colon carcinoma cells.[6]
-
Animal Model: BALB/c mice.[12]
-
Procedure: Tumor cells were implanted subcutaneously. After tumors were established, mice were treated with FOLFOX.[12]
-
Treatment: A representative FOLFOX regimen in mice involved weekly intraperitoneal injections of oxaliplatin (12 mg/kg), levofolinate calcium (30 mg/kg), and 5-fluorouracil (55 mg/kg) for 3 weeks.[13]
-
-
Results: FOLFOX treatment has been shown to significantly inhibit tumor growth in colorectal cancer xenograft models.[6][13]
This compound in Osteosarcoma Xenografts
-
Experimental Protocol:
-
Results: this compound potently suppressed tumor growth in the osteosarcoma xenograft model.[8][9][14]
MAP Regimen in Osteosarcoma Xenografts
-
Experimental Protocol:
-
Cell Line: HOS/MNNG human osteosarcoma cells.[15]
-
Animal Model: Orthotopic osteosarcoma mouse model.[15]
-
Procedure: HOS/MNNG cells were inoculated into the right leg via intratibial injection. When tumor volume reached approximately 70 mm3, treatment was initiated.[15]
-
Treatment: A modified MAP regimen consisted of intravenous injections of doxorubicin (5 mg/kg) and cisplatin (3 mg/kg) on days 4, 8, and 13, and methotrexate (10 mg/kg) on days 6, 10, and 15.[15]
-
-
Results: The MAP regimen is the standard of care and has demonstrated efficacy in preclinical models, leading to its clinical use. A modified MAP regimen in the cited study showed significant suppression of tumor growth in vivo.[15]
Conclusion and Future Directions
The preclinical data presented in this guide highlight the promising anti-cancer activity of this compound in colorectal cancer and osteosarcoma models. Its unique mechanism of action, targeting the STAT3 signaling pathway, offers a potential advantage over traditional cytotoxic chemotherapies. While direct head-to-head comparative studies are still needed to definitively establish its superiority, the existing in vitro and in vivo data warrant further investigation. Future research should focus on comprehensive dose-response studies in a wider range of cell lines, head-to-head in vivo comparisons with standard-of-care regimens, and exploration of combination therapies to enhance efficacy and overcome potential resistance mechanisms. The continued evaluation of this compound in well-designed preclinical and subsequent clinical trials will be crucial in determining its future role in the clinical management of colorectal cancer and osteosarcoma.
References
- 1. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvacrol alters soluble factors in HCT-116 and HT-29 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Necrosis of osteosarcoma cells induces the production and release of high-mobility group box 1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteosarcoma Cell Line Showdown: How to Choose Between Saos-2, U2OS, and MG-63_Vitro Biotech [vitrobiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of the therapeutic efficacy of the MAP regimen using thiamine pyrophosphate‐decorated albumin nanoclusters in osteosarcoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Bruceantinol Demonstrates Potent In Vivo Anti-Tumor Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Bruceantinol (BOL), a natural quassinoid compound, against standard-of-care chemotherapeutic agents in colorectal cancer (CRC) and osteosarcoma models. The data presented herein, compiled from multiple preclinical studies, is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a novel anti-cancer therapeutic.
This compound has emerged as a potent inhibitor of STAT3, a key transcription factor implicated in tumor cell proliferation, survival, and metastasis.[1][2][3] Additionally, evidence suggests that this compound and related compounds may also exert their anti-tumor effects through the inhibition of protein synthesis. This dual mechanism of action positions this compound as a promising candidate for further investigation, either as a standalone therapy or in combination with existing treatments.
Colorectal Cancer (CRC)
In preclinical xenograft models utilizing the HCT116 human colorectal cancer cell line, this compound has demonstrated significant tumor growth inhibition. Administration of this compound at a dose of 4 mg/kg resulted in substantial suppression of tumor progression.[3] For comparative purposes, the efficacy of standard-of-care agents, oxaliplatin and 5-fluorouracil (5-FU), in similar HCT116 xenograft models is also presented.
Table 1: In Vivo Efficacy of this compound vs. Standard-of-Care in Colorectal Cancer Xenograft Models (HCT116)
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 4 mg/kg, i.p., thrice weekly | Significant inhibition (p < 0.001) | [3] |
| Oxaliplatin | 8 mg/kg, single dose | ~70% | [1] |
| 5-Fluorouracil | 50 mg/kg/week | 62.1% | [4] |
| 5-Fluorouracil + SM-1 | 5-FU (20 mg/kg) + SM-1 (10 mg/kg) | 70.42% | [5] |
Osteosarcoma
This compound has also shown promising activity against osteosarcoma. In a 143B human osteosarcoma xenograft model, this compound treatment led to a potent suppression of tumor growth.[2] The comparative data for standard-of-care agents, cisplatin and doxorubicin, in 143B xenograft models are included for reference.
Table 2: In Vivo Efficacy of this compound vs. Standard-of-Care in Osteosarcoma Xenograft Models (143B)
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 2 mg/kg and 4 mg/kg, i.p. | Potent suppression | [2][6] |
| Cisplatin | 5 mg/kg, weekly, i.p. | Significant delay in tumor growth | [7] |
| Doxorubicin | 4 mg/kg, twice a week, i.v. | 12.7% (in DOX-resistant cells) | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Colorectal Cancer Xenograft Model (HCT116) - this compound Study
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Nude mice.
-
Cell Implantation: 5 x 10^6 HCT116 cells were subcutaneously inoculated into the flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a volume of 80-100 mm³.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 2 mg/kg and 4 mg/kg, three times per week. The vehicle control was 0.1% ethanol.[9]
-
Tumor Measurement: Tumor volume and body weight were measured three times per week.[9]
-
Endpoint: On day 24, tumors were excised for protein expression analysis and immunohistochemical staining for Ki67 and TUNEL.[9]
Osteosarcoma Xenograft Model (143B) - this compound Study
-
Cell Line: 143B human osteosarcoma cells.
-
Animal Model: Nude mice.
-
Cell Implantation: 143B cells were injected subcutaneously into the mice.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 2 mg/kg and 4 mg/kg.
-
Tumor Measurement: Tumor volume was measured every 5 days. Mouse body weight was also recorded.
-
Endpoint: After the treatment period, subcutaneous tumor xenografts were excised for imaging and further analysis, including quantitative PCR for c-Myc, Cyclin D1, Bcl-2, and VEGF, and immunohistochemistry for Ki-67 and p-STAT3 (Tyr705).[6]
Mechanism of Action: Signaling Pathways
This compound primarily exerts its anti-tumor effects by inhibiting the STAT3 signaling pathway. This leads to the downregulation of various downstream targets involved in cell proliferation, survival, and angiogenesis. Additionally, evidence suggests that this compound can inhibit global protein synthesis, contributing to its cytotoxic effects.
Caption: this compound's dual mechanism of action.
Experimental Workflow
The general workflow for validating the in vivo anti-tumor effects of a compound like this compound in a xenograft model is outlined below.
Caption: General experimental workflow for xenograft studies.
Toxicity and Pharmacokinetics
While comprehensive in vivo toxicity and pharmacokinetic data for this compound are not yet widely available, studies on the related quassinoid, brusatol, indicate potential for toxicity. One study reported a lethal dose (LD50) of 16.2 mg/kg for brusatol in mice when administered orally.[10] However, another study on a conjugate of brusatol, UPB-26, showed significantly reduced toxicity, with no lethality observed at a 5 mg/kg intraperitoneal dose, compared to a 25% death rate with brusatol at the same dose.[10] This suggests that structural modifications could improve the safety profile of quassinoids like this compound. Further investigation into the pharmacokinetics and toxicology of this compound is warranted to fully assess its therapeutic potential.
Conclusion
This compound exhibits potent anti-tumor activity in preclinical models of colorectal cancer and osteosarcoma, primarily through the inhibition of the STAT3 signaling pathway and protein synthesis. While direct comparative in vivo studies are lacking, the available data suggests that this compound's efficacy is comparable to that of standard-of-care chemotherapeutic agents in similar models. The information and protocols provided in this guide aim to support further research into this promising anti-cancer compound.
References
- 1. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin-resistant osteosarcoma cells possess cancer stem cell properties in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing Doxorubicin Resistance in Bone Sarcomas Using Novel Drug-Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a 3-β-homoalanine conjugate of brusatol with reduced toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bruceantinol's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of experimental findings from independent research laboratories on the antitumor mechanism of Bruceantinol.
This compound, a quassinoid compound isolated from Brucea javanica, has emerged as a potent antitumor agent in various cancer models.[1][2] This guide provides a comparative analysis of the experimental data from different research laboratories to cross-validate its proposed mechanisms of action. The primary focus of multiple independent studies has converged on its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling.[1][3][4] However, other investigations have revealed alternative or additional mechanisms, including the inhibition of Cyclin-Dependent Kinases (CDKs) and global protein biosynthesis. This guide aims to present the available data objectively, enabling researchers to critically evaluate the evidence.
Comparative Analysis of this compound's IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported IC50 values for this compound across different cancer cell lines and studies.
| Cell Line | Cancer Type | IC50 (nM) | Laboratory/Study |
| HCT116 | Colorectal Cancer | Not explicitly stated, but potent inhibition observed at low nM concentrations | Wei et al. (University of Pittsburgh)[3][4] |
| MIA PaCa-2 | Pancreatic Cancer | 669 | A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - NIH[5] |
| MCF-7 | Breast Cancer | Dose- and time-dependent reduction in growth observed | This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells[6] |
| MDA-MB-231 | Breast Cancer | Dose- and time-dependent reduction in growth observed | This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells[6] |
| Osteosarcoma Cells | Osteosarcoma | Significant decrease in proliferation at nM concentrations | This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed[1] |
Mechanism of Action: Cross-Laboratory Findings
Primary Mechanism: STAT3 Inhibition
A significant body of evidence from multiple research groups points to the inhibition of the STAT3 signaling pathway as the primary mechanism of action for this compound.
Key Findings:
-
Direct Binding and Inhibition: Research from the University of Pittsburgh demonstrated that this compound directly binds to STAT3 and strongly inhibits its DNA-binding ability with an exceptionally low IC50 of 2.4 pM.[3][4][7] This study also showed that this compound blocks both constitutive and IL-6-induced STAT3 activation.[3][7]
-
Downstream Target Suppression: The inhibition of STAT3 by this compound leads to the suppression of its downstream target genes. These include anti-apoptotic factors like MCL-1, PTTG1, and survivin, as well as cell-cycle regulators like c-Myc.[3][4][7] This effect has been observed in colorectal cancer and osteosarcoma models.[1][3]
-
In Vivo Corroboration: In vivo studies using colorectal cancer xenografts showed that this compound administration significantly inhibited tumor growth, an effect that was absent in a STAT3-/- tumor model, further solidifying STAT3 as a key target.[3][4] Similar in vivo efficacy was observed in osteosarcoma models.[1]
Caption: this compound inhibits the STAT3 signaling pathway.
Secondary/Alternative Mechanisms
While STAT3 inhibition is a well-supported mechanism, other studies suggest that this compound's antitumor effects may be multifaceted.
-
CDK Inhibition: Research from Liaoning University of Traditional Chinese Medicine on breast cancer cell lines (MCF-7 and MDA-MB-231) identified CDK2, CDK4, and CDK6 as targets of this compound.[6] The study suggests that this compound facilitates the degradation of these proteins through the proteasome pathway, leading to cell cycle disruption.[6][7]
-
Protein Biosynthesis Inhibition: A study from the University of Pittsburgh suggests that quassinoids, including this compound, may exert their effects through the inhibition of protein synthesis, a process that is often accelerated in cancer cells.[8] This study acknowledges the previously reported STAT3 inhibition but proposes that the broader effect on protein synthesis could be an additional mechanism contributing to its potent antitumor activity.[8]
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
A consistent finding across different laboratories is the potent effect of this compound on cancer cell viability and tumor growth. While specific experimental details may vary slightly, the core methodologies are generally conserved.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).[5][6] MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO).[5] The absorbance is measured to determine cell viability.
-
-
Colony Formation Assay: Evaluates the ability of single cells to undergo unlimited division and form colonies.
-
Protocol: Cells are treated with this compound for a set period, then plated at low density and allowed to grow for 10-14 days.[2] Colonies are then fixed, stained, and counted.
-
-
EdU Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.
-
Protocol: Cells are incubated with this compound and then with 5-ethynyl-2´-deoxyuridine (EdU). The incorporated EdU is detected via a click chemistry reaction with a fluorescent azide, and the fluorescence is quantified.[6]
-
Protein and Gene Expression Analysis
-
Western Blotting: Used to detect and quantify specific proteins.
-
Protocol: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-STAT3, STAT3, c-Myc, CDK2/4/6) and a loading control (e.g., GAPDH, β-actin).[6] Secondary antibodies conjugated to an enzyme are used for detection.
-
-
Quantitative Real-Time PCR (qRT-PCR): Measures the expression levels of specific genes.
-
Protocol: RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for target genes (e.g., c-Myc, Cyclin D1, Bcl-2).[9] Gene expression is normalized to a housekeeping gene.
-
In Vivo Tumor Models
-
Xenograft Mouse Models: Used to evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol: Human cancer cells are subcutaneously injected into immunodeficient mice.[8] Once tumors are established, mice are treated with this compound (e.g., intraperitoneal injection) or a vehicle control.[8] Tumor volume and body weight are monitored throughout the study.[5][8] At the end of the experiment, tumors are excised for further analysis.[8]
-
Caption: Proposed mechanisms contributing to this compound's antitumor effect.
Conclusion
The available evidence from multiple independent laboratories provides strong cross-validation for the role of this compound as a potent inhibitor of the STAT3 signaling pathway. This mechanism is supported by in vitro and in vivo data across different cancer types. The discovery of additional mechanisms, such as the inhibition of CDKs and global protein synthesis, suggests that this compound may have a pleiotropic effect on cancer cells. While the primary focus has been on STAT3, further research is warranted to fully elucidate the interplay between these different pathways and their relative contributions to the overall antitumor efficacy of this compound. The consistency of the in vitro and in vivo findings across different research settings underscores the potential of this compound as a promising therapeutic candidate.
References
- 1. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Safety Profile of Bruceantinol and Other Quassinoids: A Guide for Researchers
This guide offers a comparative analysis of the safety profiles of Bruceantinol and other selected quassinoids, providing researchers, scientists, and drug development professionals with essential data to inform preclinical and clinical research. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of the toxicological properties of these compounds.
Quantitative Safety Data
The following table summarizes the available quantitative safety data for this compound and other quassinoids. It includes in vivo acute toxicity data (LD50) and in vitro cytotoxicity data against normal cell lines (IC50), as well as observed adverse effects in preclinical and clinical studies.
| Compound | Test System | Route of Administration | LD50 | IC50 (Normal Cells) | Observed Adverse Effects |
| This compound (Bruceantin) | Mouse (male) | Intravenous | 1.95 mg/kg[1] | - | Clinical (Human): Hypotension during infusion (dose-limiting), nausea, vomiting, anorexia, fever, chills, weakness. Minor hematologic toxicity.[2][3] |
| Mouse (female) | Intravenous | 2.58 mg/kg[1] | |||
| Brusatol | Mouse | Oral | 16.2 mg/kg[4] | - | In vivo (mice): At 2 mg/kg (i.p.), no obvious organ toxicity (liver, heart, or kidney) or significant changes in plasma enzymes (ALT, AST, LDH, CK, Cr) were observed.[3] High toxicity has been noted in other studies.[4][5] |
| Eurycomanone | Rat | Oral | > 0.05 g/kg[6] | WRL-68 (human liver): Less toxic than against cancer cells.[7] Chang's liver (human): Less toxic than against cancer cells.[7] MDBK (bovine kidney) & Vero (monkey kidney): Relatively non-toxic.[8] RAW 264.7 (murine macrophages): 94.17 µM[9] | The n-butanol extract of Eurycoma longifolia, rich in eurycomanone, was the most toxic fraction in mice.[10] |
| Glaucarubinone | - | - | 1190 mg/kg (predicted)[11] | Human peripheral blood lymphocytes: No significant toxicity at 200 nM.[12] Huh7 (human liver cancer cells): No significant cytotoxicity up to 1 µM.[13] | Showed selective toxicity towards cancer cells over normal blood lymphocytes.[12] |
| Simazine | Rat, Mouse | Oral | >5000 mg/kg[14] | - | Chronic (Rat): Reduced body weight, kidney toxicity, damage to testes, liver, and thyroid.[14] Human: Not a skin irritant in patch tests, but occupational exposure has led to rashes and dermatitis.[14] |
| Rat | Dermal | >3100 mg/kg[14] | |||
| Rabbit | Dermal | >10,000 mg/kg[14] |
Disclaimer: This table is a summary of available data and may not be exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below. These represent standard protocols and may not be the exact methods used in every cited study.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance. This method helps classify the substance based on its LD50.
Animals: Healthy, young adult rodents (rats or mice) of a single sex are used. The animals are acclimatized to laboratory conditions for at least 5 days before the study.
Procedure:
-
Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected based on a preliminary sighting study. Subsequent dose levels are adjusted up or down based on the outcome of the previous dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
LD50 Estimation: The LD50 is estimated based on the mortality data at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring cell viability.
Materials:
-
96-well microtiter plates
-
Cultured normal (non-cancerous) cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[15][16][17]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[15][16][17]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the quassinoids and a general workflow for toxicity testing.
References
- 1. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. oecd.org [oecd.org]
- 3. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]
- 4. Identification of a 3-β-homoalanine conjugate of brusatol with reduced toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. mdpi.com [mdpi.com]
- 14. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bruceantinol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Bruceantinol, a potent quassinoid compound with significant antitumor and antiviral properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Operational Plan: Safe Handling and Waste Segregation
Due to its cytotoxic nature, all handling of this compound and its waste products must be conducted with appropriate personal protective equipment (PPE), including double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[1][2] All work with the compound should be performed within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.
Waste contaminated with this compound must be segregated at the point of generation into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[3][4] These containers should be distinct from regular laboratory trash and other chemical waste streams.
Disposal Protocol: A Step-by-Step Guide
The following step-by-step procedure outlines the proper disposal of this compound waste, including contaminated labware, unused solutions, and PPE.
-
Initial Containment : Immediately after use, all disposable items contaminated with this compound, such as pipette tips, centrifuge tubes, and gloves, must be placed in a designated, sealed plastic bag or a primary waste container labeled with a cytotoxic hazard symbol.
-
Waste Collection : The primary waste containers should be stored in a secure, designated satellite accumulation area within the laboratory. These containers must be kept closed except when adding waste.
-
Bulk Waste : Unused or expired solid this compound and concentrated solutions are considered bulk chemotherapy waste. These must be disposed of in their original containers or in a sealed, clearly labeled hazardous waste container. Do not mix with other chemical waste.
-
Aqueous Solutions : Dilute aqueous solutions containing this compound may require chemical neutralization before disposal, depending on local regulations. However, given the high potency of this compound, it is recommended that all aqueous waste be treated as hazardous.
-
Spill Cleanup : In the event of a spill, cordon off the area immediately. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a designated cytotoxic waste container. The area should then be decontaminated with a suitable cleaning agent.
-
Final Disposal : All cytotoxic waste must be disposed of through an approved hazardous waste management service. The primary method for the final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the active compound.[5]
Quantitative Data: Inhibitory Potency
The following table summarizes the key quantitative measure of this compound's biological activity.
| Compound | Target | Parameter | Value | Reference |
| This compound | STAT3 | IC50 (DNA-binding ability) | 2.4 pM | [6] |
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its potent antitumor effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
By providing this comprehensive guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that the groundbreaking research conducted with compounds like this compound does not come at the cost of personal or environmental well-being.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bruceantinol
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Bruceantinol. Adherence to these procedures is critical to ensure a safe research environment and prevent exposure to this potent compound.
This compound, a quassinoid isolated from Brucea javanica, is a powerful STAT3 inhibitor with significant antitumor properties.[1][2][3] Due to its cytotoxic nature, stringent safety protocols must be followed during all stages of handling, from receipt of the compound to the disposal of waste. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Stock Compound (Solid) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown with closed front and elastic cuffs - ANSI Z87.1-rated Safety Goggles and Face Shield - N95 or higher-rated Respirator |
| Solution Preparation & Dilution | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown with closed front and elastic cuffs - ANSI Z87.1-rated Safety Goggles and Face Shield |
| Cell Culture & In Vitro Assays | - Nitrile Gloves - Lab Coat - ANSI Z87.1-rated Safety Glasses |
| Spill Cleanup | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown with closed front and elastic cuffs - ANSI Z87.1-rated Safety Goggles and Face Shield - N95 or higher-rated Respirator |
Operational Plan: From Receipt to Experimentation
A clear and logical workflow is essential to minimize the risk of exposure and contamination. The following experimental workflow outlines the key stages of working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a detailed methodology for the preparation of a this compound stock solution, a common procedure in a research setting.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the PPE table for "Solution Preparation & Dilution")
Procedure:
-
Preparation of the Workspace:
-
Ensure all work is conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary materials before starting the procedure.
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound into the microcentrifuge tube.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Labeling and Storage:
-
Clearly label the stock solution tube with the compound name ("this compound"), concentration, solvent (DMSO), date of preparation, and your initials.
-
Affix a cytotoxic hazard label to the tube.
-
Store the stock solution at -20°C in a designated and labeled freezer.
-
This compound's Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its potent antitumor effects by inhibiting the STAT3 signaling pathway.[1][4] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the phosphorylation and subsequent activation of STAT3, blocking downstream gene transcription.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, must be disposed of in a designated, puncture-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour any solution containing this compound down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant "Cytotoxic Sharps" container.
Final Disposal:
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management company, typically through high-temperature incineration. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and collection schedules.
References
- 1. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
